2,4,6-Tribromobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3ClO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPKHRUYQGPMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553116 | |
| Record name | 2,4,6-Tribromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115876-73-8 | |
| Record name | 2,4,6-Tribromobenzene-1-sulfonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90553116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115876-73-8 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4,6-Tribromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic protocol for 2,4,6-tribromobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and specialty chemical products. Due to the limited availability of a direct, published synthesis, this document outlines a robust and chemically sound procedure based on established principles of electrophilic aromatic substitution, specifically the chlorosulfonation of 1,3,5-tribromobenzene.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through the direct chlorosulfonation of 1,3,5-tribromobenzene. This reaction proceeds via an electrophilic aromatic substitution mechanism where chlorosulfonic acid serves as the source of the electrophilic species, chlorosulfonium ion (SO₂Cl⁺). The highly deactivated nature of the tribrominated benzene ring necessitates forceful reaction conditions to achieve the desired substitution.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section details the laboratory-scale synthesis of this compound from 1,3,5-tribromobenzene.
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | ≥98% | Commercially Available |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | ≥99% | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Reagent Grade | Commercially Available |
| Crushed Ice | H₂O | 18.02 | - | - |
2.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
2.3. Reaction Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), place 1,3,5-tribromobenzene (e.g., 31.5 g, 0.1 mol).
-
Addition of Reagent: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid (e.g., 58.3 g, 0.5 mol, 5 equivalents) dropwise via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 80-90 °C using a heating mantle. Stir the reaction mixture at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (approximately 500 g) with gentle stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them sequentially with cold water (100 mL) and a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid. Finally, wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate, to afford the pure product as a solid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis.
| Parameter | Value | Unit | Notes |
| Reactants & Reagents | |||
| 1,3,5-Tribromobenzene | 31.5 | g | 0.1 mol, Limiting Reagent |
| Chlorosulfonic Acid | 58.3 | g (33.7 mL) | 0.5 mol, 5 equivalents |
| Reaction Conditions | |||
| Reaction Temperature | 80 - 90 | °C | |
| Reaction Time | 4 - 6 | hours | |
| Product Information | |||
| Theoretical Yield | 41.3 | g | Based on 100% conversion |
| Expected Yield | 29 - 35 | g | Corresponds to 70-85% yield |
| Molecular Formula | C₆H₂Br₃ClO₂S | ||
| Molecular Weight | 413.31 | g/mol | [1] |
| Appearance | Off-white to pale yellow solid |
Safety Considerations
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction setup includes a gas trap containing a basic solution (e.g., NaOH) to neutralize the evolved HCl.
-
The quenching of the reaction mixture with ice is highly exothermic and should be performed slowly and with caution.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the aromatic substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride functional group stretches.
-
Melting Point Analysis: To assess the purity of the final product.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.
References
physicochemical properties of 2,4,6-Tribromobenzenesulfonyl chloride
An In-depth Technical Guide on the Physicochemical Properties of 2,4,6-Trisubstituted Benzenesulfonyl Chlorides
Introduction
2,4,6-trisubstituted benzenesulfonyl chlorides are a class of organic reagents widely employed in chemical synthesis. The steric hindrance and electronic effects imparted by the substituents at the 2, 4, and 6 positions of the benzene ring provide these reagents with unique reactivity and selectivity. They are particularly valuable as coupling and protecting group agents in the synthesis of complex molecules, including pharmaceuticals. Their utility in forming sulfonamides, sulfonate esters, and other sulfur-containing functional groups makes them indispensable tools in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis, and common applications of 2,4,6-trichlorobenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride as representative examples of this class.
Physicochemical Properties
The physicochemical properties of 2,4,6-trichlorobenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride are summarized in the table below for easy comparison. These properties are crucial for their handling, storage, and application in chemical reactions.
| Property | 2,4,6-Trichlorobenzenesulfonyl Chloride | 2,4,6-Triisopropylbenzenesulfonyl Chloride |
| Molecular Formula | C₆H₂Cl₄O₂S[1][2] | C₁₅H₂₃ClO₂S[3][4] |
| Molecular Weight | 279.96 g/mol [1] | 302.86 g/mol [3][4] |
| Appearance | / (Not specified, likely a solid) | White to light beige solid[4] |
| Melting Point | 44-48 °C[1] | 92-97 °C[3][5] |
| Boiling Point | 341 °C at 760 mmHg[1] | 349.3 °C at 760 mmHg[4] |
| Solubility | N/A | Soluble in chloroform and toluene.[3] Decomposes in water.[4] |
| Density | 1.728 g/cm³[1] | Not specified |
| Flash Point | >230 °F[1] | 165.1 °C[4] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. Moisture sensitive.[1] | Store at room temperature.[4] |
| CAS Number | 51527-73-2[1][2] | 6553-96-4[3] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of these compounds.
-
Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong characteristic absorption bands in the IR spectrum. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond, respectively.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 2,4,6-trisubstituted benzenesulfonyl chlorides will show signals corresponding to the aromatic protons and the protons of the substituent groups. The chemical shifts and splitting patterns are influenced by the nature of the substituents.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine and sulfur isotopes will result in characteristic isotopic patterns in the mass spectrum.[6] For 2,4,6-trichlorobenzenesulfonyl chloride, a prominent peak cluster would be expected for the molecular ion due to the multiple chlorine isotopes.
Experimental Protocols
General Synthesis of Substituted Benzenesulfonyl Chlorides
A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.
Reaction:
Arene + ClSO₃H → ArSO₂Cl + H₂O
Detailed Methodology (Example for 2,4,6-Triisopropylbenzenesulfonyl Chloride): [7]
-
Reaction Setup: A mixture of 1,3,5-triisopropylbenzene and chloroform is placed in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Addition of Reagent: Chlorosulfonic acid is added dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for an additional 45 minutes.
-
Work-up: The reaction mixture is carefully poured into crushed ice. The product is extracted with chloroform.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like hot pentane.
Caption: General workflow for the synthesis of substituted benzenesulfonyl chlorides.
Synthesis of Sulfonamides
2,4,6-trisubstituted benzenesulfonyl chlorides are excellent reagents for the synthesis of sulfonamides through reaction with primary or secondary amines.
Reaction:
ArSO₂Cl + R₂NH + Base → ArSO₂NR₂ + Base·HCl
Detailed Methodology (Example using a primary amine): [8]
-
Reaction Setup: A primary amine is dissolved in an anhydrous solvent such as dichloromethane in a round-bottom flask. A base, like pyridine or triethylamine, is added to the solution.
-
Cooling: The reaction mixture is cooled to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: A solution of the 2,4,6-trisubstituted benzenesulfonyl chloride in anhydrous dichloromethane is added dropwise to the cooled amine solution.
-
Reaction: The reaction is stirred at 0°C for a period and then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with water. The product is extracted with an organic solvent. The organic layer is washed successively with dilute acid (to remove excess base), a saturated solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Applications in Drug Development
The sulfonamide functional group is a key pharmacophore present in a wide range of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. 2,4,6-trisubstituted benzenesulfonyl chlorides serve as crucial building blocks for the synthesis of these therapeutic agents.
The sterically hindered nature of reagents like 2,4,6-triisopropylbenzenesulfonyl chloride can offer enhanced selectivity in complex syntheses, minimizing side reactions.[3] This is particularly important in the multi-step synthesis of drug candidates where high yields and purity are paramount.
For instance, derivatives of 2,4-dichlorobenzenesulfonamide have been investigated for their anticancer activity.[8] These compounds have been shown to induce apoptosis in various cancer cell lines, highlighting the importance of the sulfonamide moiety in the design of new anticancer agents.[8]
Caption: General experimental workflow for the synthesis of N-substituted sulfonamides.
Safety and Handling
Benzenesulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[1] Therefore, they should be stored in a dry, inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling these reagents. They are also classified as corrosive and can cause severe skin burns and eye damage.[2]
Conclusion
2,4,6-trisubstituted benzenesulfonyl chlorides are versatile and valuable reagents in organic synthesis, with significant applications in the field of drug development. Their unique physicochemical properties, stemming from the substitution pattern on the benzene ring, allow for selective and efficient synthesis of complex molecules containing the sulfonamide functional group. While specific data for 2,4,6-tribromobenzenesulfonyl chloride is scarce, the information available for its trichloro and triisopropyl analogs provides a strong foundation for its potential applications and handling. Researchers and scientists can leverage the protocols and data presented in this guide for the successful application of this class of compounds in their synthetic endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. 2,4,6-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 2,4,6-三异丙基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: 2,4,6-Tribromobenzenesulfonyl Chloride
CAS Number: 115876-73-8
This technical guide provides a comprehensive overview of 2,4,6-Tribromobenzenesulfonyl chloride, a key reagent in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and biological significance.
Chemical and Physical Properties
This compound is a highly reactive compound due to the presence of the sulfonyl chloride functional group and the tribrominated benzene ring. The electron-withdrawing nature of the bromine atoms and the sulfonyl group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
| Property | Value |
| CAS Number | 115876-73-8 |
| Molecular Formula | C₆H₂Br₃ClO₂S |
| Molecular Weight | 413.31 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Synthesis of this compound
Generalized Experimental Protocol: Chlorosulfonation of 1,3,5-Tribromobenzene
This protocol is a generalized procedure based on established methods for the synthesis of similar aryl sulfonyl chlorides.
Materials:
-
1,3,5-Tribromobenzene
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place 1,3,5-tribromobenzene.
-
Dissolve the 1,3,5-tribromobenzene in a minimal amount of a dry, inert solvent like dichloromethane.
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Slowly add an excess of chlorosulfonic acid (typically 2-3 equivalents) dropwise from the dropping funnel while maintaining the temperature at 0°C. The reaction is exothermic and generates hydrogen chloride gas, which should be vented to a fume hood or neutralized with a base trap.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Logical Workflow for Synthesis:
Reactivity and Applications in Drug Development
The primary application of this compound in drug development is as a precursor for the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form a stable sulfonamide linkage.
General Experimental Protocol: Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 equivalents) in the anhydrous solvent.
-
Add the base (1.5 - 2.0 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide product by flash column chromatography or recrystallization.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of sulfonamides from this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride leaving group. A base is used to neutralize the hydrochloric acid byproduct.
Biological Significance and Potential Signaling Pathways
While specific studies on the biological activity of this compound itself are limited, the resulting sulfonamide derivatives are of significant interest in medicinal chemistry. Sulfonamides are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents.
General Antibacterial Mechanism of Sulfonamides
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication. Human cells are not affected as they obtain folic acid from their diet.
Potential Signaling Pathway Inhibition
Some sulfonamide-based drugs have been shown to inhibit key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. For instance, the selective COX-2 inhibitor SC-236, a sulfonamide derivative, has been shown to suppress the activation of NF-κB and the phosphorylation of p38 MAPK, ERK, and JNK.[1] While not directly demonstrated for derivatives of this compound, this provides a plausible framework for the investigation of their biological activity.
Spectroscopic Data
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | A singlet in the aromatic region (around 8.0-8.5 ppm) corresponding to the two equivalent aromatic protons. |
| ¹³C NMR | Signals for the four distinct carbon atoms of the benzene ring. The carbon attached to the sulfonyl group would be the most downfield, followed by the carbons bearing the bromine atoms. |
| IR (Infrared) Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the presence of three bromine atoms and one chlorine atom. |
Disclaimer: This document is intended for informational purposes for a scientific audience. This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential when handling this compound. All experimental work should be conducted by trained professionals in a suitable laboratory setting.
References
An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tribromobenzenesulfonyl Chloride
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Tribromobenzenesulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with three bromine atoms at the 2, 4, and 6 positions and a sulfonyl chloride group. While specific research on this particular molecule is limited, its structural analogs, such as 2,4,6-trichlorobenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride, are utilized in organic synthesis, particularly as coupling agents.[1] This guide provides a comprehensive overview of the predicted molecular structure, properties, and a plausible synthetic approach for this compound, drawing parallels from its well-documented analogs.
Molecular Structure and Properties
The molecular structure of this compound consists of a central benzene ring. A sulfonyl chloride group (-SO₂Cl) is attached to the first carbon atom of the ring. Three bromine atoms are substituted at the second, fourth, and sixth carbon atoms.
Below is a table summarizing the predicted and calculated physicochemical properties of this compound, alongside the experimental data for its trichloro- analog for comparison.[2]
| Property | This compound (Predicted) | 2,4,6-Trichlorobenzenesulfonyl chloride (Experimental) |
| Molecular Formula | C₆H₂Br₃ClO₂S | C₆H₂Cl₄O₂S |
| Molecular Weight | 412.35 g/mol | 279.96 g/mol [3] |
| Appearance | White to off-white solid (Predicted) | Crystalline solid |
| Melting Point | > 100 °C (Predicted) | 44-48 °C[3] |
| Boiling Point | Decomposes upon heating (Predicted) | 341 °C at 760 mmHg[3] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene); Reacts with protic solvents (e.g., water, alcohols) (Predicted) | Soluble in organic solvents; Moisture sensitive[3] |
Spectroscopic Data (Predicted):
| Spectroscopy | Predicted Features for this compound |
| ¹H NMR | A single peak (singlet) in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two equivalent aromatic protons. |
| ¹³C NMR | Signals corresponding to the substituted aromatic carbons. The carbon bearing the SO₂Cl group would be significantly downfield. |
| IR Spectroscopy | Strong characteristic peaks for the S=O asymmetric and symmetric stretching (around 1380 cm⁻¹ and 1180 cm⁻¹, respectively). Ar-Br stretching vibrations would be observed in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the isotopic pattern of three bromine atoms and one chlorine atom. |
Proposed Synthesis
A plausible synthetic route to this compound would involve the chlorosulfonation of 1,3,5-tribromobenzene. This method is a standard approach for the synthesis of aryl sulfonyl chlorides.[4]
Reaction:
1,3,5-Tribromobenzene + Chlorosulfonic acid → this compound + Hydrochloric acid
Below is a DOT script for a diagram illustrating the proposed synthesis workflow.
Caption: A workflow for the proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
Materials:
-
1,3,5-Tribromobenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3,5-tribromobenzene.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Reactivity and Applications
The sulfonyl chloride group in this compound is a potent electrophile, making the compound highly reactive towards nucleophiles.[5]
Key Reactions:
-
Reaction with Amines: It is expected to react readily with primary and secondary amines to form the corresponding sulfonamides. This is a fundamental reaction in medicinal chemistry for the synthesis of sulfa drugs and other bioactive molecules.
-
Reaction with Alcohols: In the presence of a base, it would react with alcohols to yield sulfonate esters. Sulfonate esters are good leaving groups in nucleophilic substitution reactions.
-
Hydrolysis: The compound is predicted to be sensitive to moisture, hydrolyzing to the corresponding 2,4,6-tribromobenzenesulfonic acid.
Below is a DOT script illustrating the general reactivity of this compound.
Caption: General reaction pathways for this compound.
Potential Applications:
Given the reactivity of its analogs, this compound could potentially be used as:
-
A coupling agent in the synthesis of oligonucleotides and other complex organic molecules.
-
A reagent for the introduction of the 2,4,6-tribromobenzenesulfonyl group, which can act as a protecting group or a reactive handle for further transformations.
-
An intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.
Safety and Handling
Based on the data for analogous sulfonyl chlorides, this compound should be handled with care.[2] It is expected to be corrosive and a lachrymator. It is also likely to be moisture-sensitive. Therefore, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and the compound should be handled in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.
Conclusion
While specific experimental data on this compound is scarce, its molecular structure and reactivity can be reliably predicted based on well-established chemical principles and the known properties of its structural analogs. The proposed synthetic route via chlorosulfonation of 1,3,5-tribromobenzene offers a viable method for its preparation. The high reactivity of the sulfonyl chloride group suggests its potential utility as a versatile reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are important scaffolds in drug discovery and development. Further experimental investigation is required to fully characterize this compound and explore its applications.
References
- 1. CN105111111A - Preparation method for aryl sulfonyl chloride derivative - Google Patents [patents.google.com]
- 2. 2,4,6-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. What are the chemical properties of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
An In-depth Technical Guide to the Safety and Handling of 2,4,6-Tribromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4,6-Tribromobenzenesulfonyl chloride (CAS No. 115876-73-8), a reactive sulfonyl chloride used in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential to mitigate risks in the laboratory.
Hazard Identification and Classification
This compound is classified as a corrosive substance. Contact with this chemical can cause severe skin burns and serious eye damage.
GHS Classification:
-
Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.
-
Precautionary Statements:
-
Prevention: P260 (Do not breathe dusts or mists), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P321 (Specific treatment), P363 (Wash contaminated clothing before reuse).
-
Storage: P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
-
Physical and Chemical Properties
A summary of the available physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₂Br₃ClO₂S |
| Molecular Weight | 413.31 g/mol |
| Appearance | Off-white powder |
| Density | 2.366 g/cm³[1] |
| Vapor Pressure | 1.07E-05 mmHg at 25°C[1] |
| Melting Point | Data not available[1] |
| Boiling Point | Data not available[1] |
| Decomposition Temperature | Data not available[1] |
| Solubility | Data not available |
Toxicological Information and Exposure Limits
Limited toxicological data is available for this compound. It should be handled as a substance with high potential for causing severe tissue damage upon contact.
Toxicity Data:
| Route | Species | Value |
| Oral LD50 | Data not available[1] | Data not available |
| Dermal LD50 | Data not available[1] | Data not available |
| Inhalation LC50 | Data not available[1] | Data not available |
Exposure Limits:
Occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have not been established for this compound. All work should be conducted in a manner that minimizes any potential for exposure.
Reactivity and Incompatibilities
This compound is a reactive compound that must be stored and handled with care to avoid dangerous reactions.
-
Reactivity: Stable under recommended storage conditions. Reacts with water and moisture.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes including carbon monoxide, carbon dioxide, hydrogen halides, chlorine, sulfur oxides, and bromine.
Experimental Protocols: Safe Handling and Use
The following is a representative protocol for the use of this compound in a sulfonylation reaction, emphasizing the necessary safety precautions. This protocol is adapted from a procedure for the regioselective conversion of primary alcohols.[2]
Objective: To safely perform a sulfonylation reaction using this compound.
Materials:
-
This compound
-
Substrate (e.g., a primary alcohol)
-
Anhydrous pyridine (or other suitable amine base)
-
Anhydrous reaction solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield
-
Neoprene or nitrile gloves (double-gloved)
-
Flame-resistant lab coat
-
Closed-toe shoes
Procedure:
-
Preparation:
-
Conduct the entire procedure in a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Set up the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer and a nitrogen inlet) and ensure all glassware is dry.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the substrate in the anhydrous reaction solvent in the reaction flask.
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add anhydrous pyridine to the reaction mixture with stirring.
-
Carefully and portion-wise, add the this compound to the cooled, stirring solution. The addition should be controlled to manage any exotherm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Work-up and Quenching:
-
Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a beaker containing a stirred, cold quenching solution (e.g., saturated aqueous sodium bicarbonate). Be aware of potential gas evolution.
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
-
Waste Disposal:
-
All solid and liquid waste containing this compound or its byproducts must be collected in a designated, properly labeled hazardous waste container.
-
Aqueous waste should be neutralized before disposal, in accordance with institutional and local regulations.
-
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood.
-
Protect: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials, moisture, and sources of ignition. Store under an inert atmosphere.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Transportation
-
UN Number: 1759
-
UN Proper Shipping Name: Corrosive solid, n.o.s. (this compound)
-
Transport Hazard Class: 8
-
Packing Group: III
Workflow Diagram
Caption: Safe handling workflow for this compound.
References
solubility of 2,4,6-Tribromobenzenesulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 2,4,6-Tribromobenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of public quantitative solubility data for this specific reagent, this document provides a comprehensive framework for solubility determination. It includes a qualitative analysis based on structurally analogous compounds, detailed experimental protocols for both qualitative and quantitative solubility assessment, and a logical workflow to guide the researcher. This guide is intended to equip scientific professionals with the necessary information to effectively utilize this compound in various organic solvent systems.
Introduction
This compound is a halogenated aryl sulfonyl chloride. The solubility of such reagents is a critical parameter in organic synthesis, influencing reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. A thorough understanding of its solubility profile in different organic solvents is paramount for optimizing reaction conditions and ensuring reproducibility. This guide provides a predictive overview of solubility and detailed methodologies for its empirical determination.
Predicted Solubility Profile
Based on data from analogous compounds, a qualitative solubility profile can be anticipated.
Table 1: Solubility Data of Structurally Analogous Compounds
| Compound Name | Structure | Solvent | Solubility |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | C₁₅H₂₃ClO₂S | Chloroform | Soluble[3] |
| Toluene | Soluble[4] | ||
| Pyridine | Soluble[3] | ||
| Acetonitrile | Soluble[3] | ||
| Water | Decomposes[5] | ||
| 2-methylbenzenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S | Acetone | Highly Soluble[6] |
| Ethyl acetate | Highly Soluble[6] | ||
| Dichloromethane | Highly Soluble[6] | ||
| Water | Sparingly Soluble[6] | ||
| 4-methylbenzenesulfonyl chloride | C₇H₇ClO₂S | Ethanol | Soluble[7] |
| Acetone | Soluble[7] | ||
| Chloroform | Soluble[7] | ||
| Water | Limited solubility[7] | ||
| 2,4,6-Trichlorobenzenesulfonyl chloride | C₆H₂Cl₄O₂S | Not Specified | N/A[8] |
Given the large, nonpolar nature of the tribrominated phenyl group, this compound is predicted to be soluble in halogenated hydrocarbons (e.g., dichloromethane, chloroform), aromatic solvents (e.g., toluene), and polar aprotic solvents (e.g., acetonitrile, ethyl acetate). Its solubility is expected to be limited in nonpolar aliphatic hydrocarbons and it will likely be reactive with protic solvents.
Experimental Protocols for Solubility Determination
The following protocols provide systematic procedures for determining the solubility of this compound.
Qualitative Solubility Determination
This method offers a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., dichloromethane, chloroform, toluene, ethyl acetate, acetonitrile, hexane, etc.)
-
Small, dry test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10-20 mg of this compound and place it into a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as "soluble" (the solid completely dissolves, resulting in a clear solution), "partially soluble" (some of the solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve).
-
Repeat the procedure for each solvent to be tested.
Quantitative Solubility Determination (Gravimetric Method)
This method, often referred to as the "shake-flask method," is a reliable technique for determining thermodynamic solubility.
Materials:
-
This compound
-
Selected anhydrous organic solvent
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe and syringe filters (0.45 µm PTFE or similar, compatible with the solvent)
-
Pre-weighed, dry evaporating dish or vial
-
Analytical balance
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)
Procedure:
-
Add an excess amount of this compound to a vial (ensure solid material will remain after reaching equilibrium).
-
Add a known volume of the chosen anhydrous solvent to the vial.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the mixture to stand undisturbed for several hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
Carefully evaporate the solvent from the filtered solution. This can be done under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
Calculate the solubility by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant taken. Express the solubility in units such as mg/mL or g/100 mL.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination of an Organic Compound.
Conclusion
While direct quantitative solubility data for this compound remains elusive in public-facing literature, this guide provides a robust framework for its determination. By leveraging solubility data from analogous compounds, researchers can make informed decisions on solvent selection. The detailed qualitative and quantitative experimental protocols herein offer a clear path to empirically determining the solubility of this compound, a critical step for its effective application in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. lookchem.com [lookchem.com]
An In-depth Technical Guide to 2,4,6-Tribromobenzenesulfonyl Chloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tribromobenzenesulfonyl chloride is a sterically hindered aromatic sulfonyl chloride that has emerged as a valuable reagent in organic synthesis. Its discovery, while not marked by a singular breakthrough, is rooted in the broader development of sulfonation and chlorosulfonation reactions of aromatic compounds. This whitepaper provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its utility in regioselective reactions. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for researchers in chemistry and drug development.
Discovery and Historical Context
The specific discovery of this compound is not well-documented as a landmark event in chemical history. Its existence and synthesis are a logical extension of established reactions for the preparation of aryl sulfonyl chlorides. The foundational work on the chlorosulfonation of aromatic compounds, a key synthetic route, was established in the mid-19th century.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the electrophilic aromatic substitution of 1,3,5-tribromobenzene with chlorosulfonic acid.[1]
Reaction Pathway: Chlorosulfonation of 1,3,5-Tribromobenzene
The synthesis proceeds via the direct chlorosulfonation of the highly deactivated 1,3,5-tribromobenzene ring.
Caption: Synthesis of this compound.
Experimental Protocol: Chlorosulfonation of 1,3,5-Tribromobenzene
This protocol is a general representation based on the chlorosulfonation of similar aromatic compounds and the information provided in the literature.[1][2] Researchers should consult the primary literature and perform appropriate safety assessments before conducting this experiment.
Materials:
-
1,3,5-Tribromobenzene
-
Chlorosulfonic acid (freshly distilled)
-
Inert solvent (e.g., chloroform or dichloromethane)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-tribromobenzene (1.0 eq) in a minimal amount of a dry, inert solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic and will evolve hydrogen chloride gas, which should be vented to a scrubber.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Physicochemical and Spectroscopic Data
Limited quantitative data for this compound is available in the public domain. The following table summarizes known information.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Br₃ClO₂S | [3] |
| Molecular Weight | 413.31 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 115876-73-8 | [3] |
Applications in Organic Synthesis
The primary application of this compound stems from the steric hindrance provided by the two ortho bromine atoms. This steric bulk allows for highly regioselective reactions, particularly the sulfonylation of primary alcohols in the presence of secondary alcohols.
Regioselective Sulfonylation of Alcohols
The bulky 2,4,6-tribromobenzenesulfonyl group preferentially reacts with less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols. The resulting 2,4,6-tribromobenzenesulfonate is an excellent leaving group, approximately 30 times better than a p-toluenesulfonate (tosylate) group, facilitating subsequent nucleophilic substitution reactions.[1]
Caption: Two-step, one-pot conversion of a primary alcohol.
This regioselectivity is particularly valuable in carbohydrate chemistry, where selective modification of hydroxyl groups is a common challenge.[1]
Future Outlook
While historically underutilized, the unique properties of this compound position it as a valuable tool for modern organic synthesis. Its ability to facilitate regioselective transformations in complex molecules, such as carbohydrates and polyols, is of significant interest in the synthesis of natural products and pharmaceuticals. As the demand for highly selective and efficient synthetic methodologies grows, it is anticipated that the applications of this and other sterically hindered sulfonylating agents will continue to expand. Further research into its reactivity profile and the development of new applications are warranted.
Conclusion
This compound, synthesized via the chlorosulfonation of 1,3,5-tribromobenzene, is a specialized reagent whose synthetic utility is derived from its significant steric bulk. This feature enables the regioselective sulfonylation of primary alcohols, and the resulting sulfonate's excellent leaving group ability allows for efficient subsequent transformations. While its history of discovery is not prominently recorded, its modern applications, particularly in complex molecule synthesis, demonstrate its value to the scientific community. This guide provides a foundational understanding and practical protocols to encourage its broader application in research and development.
References
Technical Guide: Spectroscopic Analysis of 2,4,6-Trihalobenzenesulfonyl Chlorides
Audience: Researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 2,4,6-Trichlorobenzenesulfonyl chloride.
Table 1: Mass Spectrometry Data for 2,4,6-Trichlorobenzenesulfonyl chloride
| Parameter | Value |
| Molecular Formula | C₆H₂Cl₄O₂S |
| Molecular Weight | 279.96 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| m/z Top Peak | 243 |
| m/z 2nd Highest | 245 |
| m/z 3rd Highest | 179 |
Data sourced from the NIST Mass Spectrometry Data Center.[1][2]
Table 2: Infrared (IR) Spectroscopy Data for 2,4,6-Trichlorobenzenesulfonyl chloride
| Technique | Key Absorption Bands (cm⁻¹) | Source of Sample |
| KBr Wafer | Strong characteristic bands for sulfonyl chlorides are expected at approximately 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3] Aromatic C-H stretching may appear around 3100-3000 cm⁻¹. | MAYBRIDGE CHEMICAL COMPANY LTD.[1] |
| ATR-Neat | Similar characteristic bands for the sulfonyl chloride group and aromatic C-H stretching are expected. | Alfa Aesar, Thermo Fisher Scientific[1] |
Note: Specific peak values from the raw spectra are not detailed in the source but typical ranges for the functional groups are provided.[1][3]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Direct experimental ¹H NMR and ¹³C NMR data for 2,4,6-Trichlorobenzenesulfonyl chloride were not available in the searched databases. For a symmetrically substituted benzene ring like this, a single peak would be expected in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, three distinct signals for the aromatic carbons would be anticipated due to symmetry (one for the carbons bearing chlorine, one for the carbon bearing the sulfonyl chloride group, and one for the unsubstituted carbons).
Experimental Protocols
The following are generalized experimental protocols for the synthesis of aryl sulfonyl chlorides and their subsequent spectroscopic analysis.
2.1 Synthesis of Aryl Sulfonyl Chlorides (General Protocol)
A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonylation of the corresponding aromatic compound.[4][5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the starting aromatic compound (e.g., 1,3,5-trichlorobenzene) is added.
-
Chlorosulfonation: The flask is cooled in an ice-salt bath. Chlorosulfonic acid is added dropwise from the dropping funnel while maintaining a low temperature.[5]
-
Reaction Monitoring: The reaction mixture is stirred at a controlled temperature until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product is then dried and can be further purified by recrystallization from a suitable solvent.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-25 mg of the purified aryl sulfonyl chloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]
-
Instrumentation: The sample is placed in the NMR spectrometer.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The number of scans is adjusted to obtain a good signal-to-noise ratio.[6]
-
Data Processing: The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[6]
2.3 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with KBr powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the sample is placed directly on the ATR crystal.[1][7]
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[7][8]
-
Sample Spectrum: The sample is placed in the FTIR spectrometer, and the spectrum is recorded.[8][9]
-
Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.[10]
2.4 Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC/MS).
-
Ionization: The sample molecules are ionized, commonly using an electron impact (EI) source. In EI, high-energy electrons bombard the molecules, leading to the formation of a molecular ion and various fragment ions.[11]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[12][13]
-
Detection: The separated ions are detected, and their relative abundance is measured to generate a mass spectrum.[13]
-
Data Interpretation: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to deduce structural information from the fragmentation pattern.[14]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
- 1. 2,4,6-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trichlorobenzenesulfonyl chloride [webbook.nist.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. mse.washington.edu [mse.washington.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 10. photometrics.net [photometrics.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Theoretical Reactivity of 2,4,6-Tribromobenzenesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the reactivity of 2,4,6-tribromobenzenesulfonyl chloride. Drawing upon established principles of organic chemistry and computational studies of analogous compounds, this document serves as a resource for professionals engaged in chemical synthesis and drug development.
Core Concepts in Reactivity
This compound is a highly reactive electrophile, a characteristic conferred by the potent electron-withdrawing nature of both the sulfonyl group and the three bromine atoms on the benzene ring. The primary reaction pathway for this and other sulfonyl chlorides is nucleophilic substitution at the sulfur center. This reactivity makes it a valuable reagent for the synthesis of sulfonamides and sulfonate esters, which are significant motifs in a wide range of pharmaceuticals.
The general mechanism for the reaction of benzenesulfonyl chlorides with nucleophiles proceeds via a nucleophilic attack on the electron-deficient sulfur atom. The reaction can follow a concerted S_N2-like pathway or a stepwise addition-elimination mechanism, both of which result in the displacement of the chloride leaving group.
The reactivity of the sulfonyl chloride is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atoms in this compound, increase the electrophilicity of the sulfur atom, thereby enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups would decrease this reactivity.
A noteworthy phenomenon observed in related compounds, such as 2,4,6-trialkyl-substituted benzenesulfonyl chlorides, is "steric acceleration." Contrary to the expectation that bulky groups at the ortho positions would hinder the approach of a nucleophile, they can in fact accelerate the reaction. This is attributed to the release of steric strain in the transition state. It is plausible that the bulky bromine atoms at the 2 and 6 positions of this compound could also lead to a similar rate enhancement.
Theoretical Studies and Computational Analysis
While specific theoretical studies on this compound are not extensively available in the current literature, a robust understanding of its reactivity can be extrapolated from computational analyses of analogous compounds, such as 2,4,6-trichlorobenzenesulfonyl chloride and various other substituted benzenesulfonyl chlorides. Density Functional Theory (DFT) is a powerful tool for these investigations, providing insights into the electronic structure, reaction mechanisms, and kinetic parameters.
A typical computational workflow for assessing the reactivity of a substituted benzenesulfonyl chloride would involve:
-
Geometry Optimization: Determining the lowest energy conformation of the molecule.
-
Electronic Structure Analysis: Calculating properties such as molecular orbital energies (HOMO, LUMO) and electrostatic potential maps to identify reactive sites.
-
Transition State Searching: Locating the transition state structures for reactions with various nucleophiles to determine activation energies.
-
Reaction Pathway Modeling: Mapping the energy profile of the reaction to elucidate the mechanism.
Quantitative Data Presentation
Direct quantitative reactivity data for this compound is scarce in the literature. However, data from its structural analog, 2,4,6-trichlorobenzenesulfonyl chloride, and other relevant substituted benzenesulfonyl chlorides can provide valuable insights into its expected reactivity.
Table 1: Physical Properties of 2,4,6-Trihalobenzenesulfonyl Chlorides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4,6-Trichlorobenzenesulfonyl chloride | C₆H₂Cl₄O₂S | 279.96 | 44-48 |
| This compound | C₆H₂Br₃ClO₂S | 412.32 | Data not available |
Table 2: Comparative Reactivity Data (Hydrolysis)
While specific kinetic data for the hydrolysis of this compound is not available, the general trend for substituted benzenesulfonyl chlorides indicates that electron-withdrawing groups accelerate the rate of hydrolysis. The Hammett equation is often used to correlate reaction rates with substituent constants (σ). For the alkaline hydrolysis of a series of substituted benzenesulfonyl chlorides, a positive ρ-value is observed, indicating that electron-withdrawing substituents increase the reaction rate. Given that bromine is an electron-withdrawing group, it is expected that this compound would exhibit a high rate of hydrolysis.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving sulfonyl chlorides. These can be adapted for specific studies on this compound.
General Procedure for the Synthesis of Sulfonamides
This protocol outlines the reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by deionized water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Kinetic Analysis of Hydrolysis
The rate of hydrolysis of a sulfonyl chloride can be determined by monitoring the reaction progress over time. A common method is to measure the change in conductivity of the solution as the reaction produces hydrochloric acid and the corresponding sulfonic acid.
Materials:
-
This compound
-
Solvent (e.g., aqueous acetone, aqueous dioxane)
-
Conductivity meter
-
Constant temperature bath
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Equilibrate the solution to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by adding a known volume of water to the solution.
-
Immediately begin monitoring the conductivity of the solution at regular time intervals.
-
Continue taking readings until the conductivity remains constant, indicating the completion of the reaction.
-
The rate constant can be calculated by plotting the appropriate function of conductivity versus time (e.g., for a first-order reaction, ln(C_inf - C_t) vs. time, where C_inf is the final conductivity and C_t is the conductivity at time t).
Signaling Pathways and Applications
This compound is a synthetic reagent and is not directly involved in biological signaling pathways. However, the sulfonamide derivatives synthesized from it are of significant interest in drug discovery. The sulfonamide functional group is a key component in a variety of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The tribromophenyl moiety can impart specific physicochemical properties to the molecule, such as lipophilicity and metabolic stability, which can be advantageous in drug design.
The general reaction of this compound with a nucleophile, such as an amine, can be depicted as follows:
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,4,6-Tribromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. 2,4,6-Tribromobenzenesulfonyl chloride is a valuable reagent in this field, offering a heavily halogenated aromatic scaffold that can significantly influence the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and target-binding affinity. These application notes provide a comprehensive guide to the synthesis of N-substituted-2,4,6-tribromobenzenesulfonamides, including a general reaction scheme, detailed experimental protocols, and expected outcomes.
Reaction Principle and Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group and the abstraction of a proton from the nitrogen atom by a base result in the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.
Experimental Protocols
Two primary protocols are provided for the synthesis of N-substituted-2,4,6-tribromobenzenesulfonamides: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.
Protocol 1: Standard Synthesis in an Aprotic Solvent
This robust and widely applicable method is suitable for the synthesis of a diverse range of sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time, making it ideal for rapid library synthesis and high-throughput screening.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
n-Hexane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 3-10 minutes. The formation of hydrogen chloride gas may be observed.
-
Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.
Data Presentation
The reaction of this compound with various amines is expected to proceed in good to excellent yields, analogous to similar sulfonyl chlorides.[1] The following tables provide illustrative data for the synthesis of several N-substituted-2,4,6-tribromobenzenesulfonamides based on typical outcomes for sulfonylation reactions.[1][2]
Table 1: Synthesis of N-Aryl-2,4,6-tribromobenzenesulfonamides
| Entry | Amine | Product | Reaction Time (h) | Typical Yield (%) |
| 1 | Aniline | N-Phenyl-2,4,6-tribromobenzenesulfonamide | 12 | 85-95 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-2,4,6-tribromobenzenesulfonamide | 16 | 80-90 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,4,6-tribromobenzenesulfonamide | 14 | 82-92 |
| 4 | 4-Nitroaniline | N-(4-Nitrophenyl)-2,4,6-tribromobenzenesulfonamide | 18 | 75-85 |
Table 2: Synthesis of N-Alkyl/Cycloalkyl-2,4,6-tribromobenzenesulfonamides
| Entry | Amine | Product | Reaction Time (h) | Typical Yield (%) |
| 1 | Benzylamine | N-Benzyl-2,4,6-tribromobenzenesulfonamide | 8 | 90-98 |
| 2 | Cyclohexylamine | N-Cyclohexyl-2,4,6-tribromobenzenesulfonamide | 10 | 88-96 |
| 3 | Piperidine | 1-(2,4,6-Tribromophenylsulfonyl)piperidine | 6 | 88-96 |
| 4 | Morpholine | 4-(2,4,6-Tribromophenylsulfonyl)morpholine | 6 | 85-95 |
Note: Yields are illustrative and may vary depending on the specific amine substrate, reaction conditions, and purification method.
Characterization
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group (typically in the range of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹).
-
Melting Point: A sharp melting point range is indicative of a pure crystalline product.
Visualizations
General Reaction Scheme
Caption: General reaction for the synthesis of N-substituted-2,4,6-tribromobenzenesulfonamides.
Experimental Workflow
Caption: Standard workflow for the synthesis, purification, and characterization of sulfonamides.
Signaling Pathway (Illustrative Example)
If the synthesized sulfonamides are intended for biological evaluation, for instance, as enzyme inhibitors, their mechanism of action can be depicted. The following is a generic illustration of a sulfonamide inhibiting a hypothetical enzyme.
Caption: Illustrative diagram of a sulfonamide derivative inhibiting an enzyme's catalytic activity.
References
Application Notes and Protocols for 2,4,6-Tribromobenzenesulfonyl Chloride as a Coupling Reagent in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 2,4,6-Tribromobenzenesulfonyl Chloride as a coupling reagent in peptide synthesis. While direct literature on this specific reagent is limited, the protocols and data presented herein are based on the established reactivity of analogous arylsulfonyl chlorides, particularly sterically hindered reagents, in amide bond formation. These notes are intended to serve as a comprehensive guide for researchers exploring alternative coupling reagents in both solution-phase and solid-phase peptide synthesis.
Introduction
The synthesis of peptides with high purity and yield is a cornerstone of drug discovery and development. The choice of coupling reagent is critical in achieving efficient peptide bond formation while minimizing side reactions, most notably racemization. Arylsulfonyl chlorides have emerged as a class of effective activating agents for carboxylic acids, facilitating their condensation with amines to form amide bonds.
This compound, a sterically hindered arylsulfonyl chloride, is proposed as a promising coupling reagent. The bulky bromine atoms at the ortho and para positions are expected to provide significant steric shielding to the reactive sulfonyl chloride group. This steric hindrance can play a crucial role in suppressing common side reactions encountered during peptide synthesis, such as racemization and the formation of N-acylurea byproducts. This document outlines the theoretical advantages, potential reaction mechanisms, and detailed experimental protocols for the application of this compound in peptide synthesis.
Principle of Operation
The primary function of this compound in peptide synthesis is to activate the carboxyl group of an N-protected amino acid. This activation proceeds through the formation of a highly reactive mixed anhydride intermediate. The activated carboxyl group is then susceptible to nucleophilic attack by the free amino group of a second amino acid or a growing peptide chain, leading to the formation of a stable peptide bond. The bulky 2,4,6-tribromobenzenesulfonate serves as a good leaving group.
The proposed mechanism is illustrated below:
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Pre-Column Derivatization with 2,4,6-Tribromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the quantitative analysis of primary and secondary amines in various matrices. The protocol involves a pre-column derivatization step using 2,4,6-Tribromobenzenesulfonyl chloride (TBS-Cl) as a derivatizing agent. This reagent reacts with amines to form highly chromophoric sulfonamide derivatives, enabling sensitive detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is particularly advantageous for the analysis of amines that lack a native chromophore. The described protocol provides a comprehensive guide for sample preparation, derivatization, and chromatographic analysis.
Introduction
The quantitative determination of amines is a critical aspect of pharmaceutical development, environmental analysis, and quality control in the chemical industry. Many aliphatic and aromatic amines do not possess a sufficient chromophore for direct detection by HPLC-UV at low concentrations. Chemical derivatization is a widely employed strategy to overcome this limitation. By covalently attaching a chromophoric tag to the analyte, the detectability is significantly enhanced.
Sulfonyl chlorides, such as this compound, are effective derivatizing agents for primary and secondary amines. The reaction, a variation of the Hinsberg reaction, proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide. The three bromine atoms on the benzene ring of TBS-Cl enhance the UV absorbance of the resulting derivative, thereby increasing the sensitivity of the analysis.
Chemical Reaction
The derivatization of a primary or secondary amine with this compound proceeds as follows:
-
Primary Amine Reaction: R-NH₂ + Br₃C₆H₂SO₂Cl → R-NH-SO₂C₆H₂Br₃ + HCl
-
Secondary Amine Reaction: R₂NH + Br₃C₆H₂SO₂Cl → R₂N-SO₂C₆H₂Br₃ + HCl
The reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.
Experimental Protocols
Materials and Reagents
-
This compound (TBS-Cl)
-
Amine-containing sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
-
Syringe filters (0.45 µm)
Equipment
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic water bath or heating block
-
pH meter
-
HPLC vials
Preparation of Solutions
-
Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0): Dissolve 8.4 g of sodium bicarbonate in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M NaOH.
Derivatization Procedure
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., water, methanol, or acetonitrile) to obtain a concentration within the expected analytical range.
-
Aliquot Sample: Transfer 100 µL of the sample solution into a clean reaction vial.
-
Add Buffer: Add 500 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) to the vial.
-
Add Derivatizing Reagent: Add 200 µL of the 10 mg/mL TBS-Cl solution in acetonitrile to the reaction vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a water bath or heating block set at 60 °C for 30 minutes.
-
Quenching: After incubation, cool the vial to room temperature. Add 100 µL of 1 M HCl to quench the reaction and neutralize the excess base.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject an appropriate volume (e.g., 20 µL) of the filtered solution into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes the expected quantitative performance of the method. Please note that these are typical values for sulfonyl chloride derivatization methods and should be determined experimentally for specific amines.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Recovery (%) | 90 - 110% |
Mandatory Visualization
Caption: Experimental workflow for amine derivatization with TBS-Cl.
Conclusion
The pre-column derivatization of primary and secondary amines with this compound offers a sensitive and reliable method for their quantification by HPLC-UV. The formation of stable, highly chromophoric sulfonamide derivatives allows for low detection limits. The protocol outlined in this application note provides a solid foundation for method development and can be adapted for the analysis of a wide range of amines in diverse sample matrices. Method validation should be performed for each specific application to ensure accuracy and precision.
Application Notes and Protocols for 2,4,6-Tribromobenzenesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for reactions involving 2,4,6-Tribromobenzenesulfonyl chloride. This sterically hindered sulfonylating agent is a valuable reagent for the regioselective conversion of primary alcohols to good leaving groups, facilitating subsequent nucleophilic substitution reactions.
Introduction
This compound is a highly reactive organic compound utilized primarily for the synthesis of sulfonate esters. The presence of three bromine atoms on the benzene ring enhances the leaving group ability of the corresponding sulfonate ester, making it susceptible to displacement by a wide range of nucleophiles. Its steric bulk allows for regioselective reactions, particularly with substrates containing multiple hydroxyl groups of varying steric environments.
Key Applications
The primary application of this compound is the activation of primary alcohols for nucleophilic substitution. This is particularly useful in carbohydrate chemistry where selective modification of hydroxyl groups is often required.
Safety Precautions
Before commencing any experimental work, it is crucial to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of corrosive and potentially toxic fumes.
-
Moisture Sensitivity: This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container in a dry environment.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Protocols
Regioselective Conversion of Primary Alcohols to Iodides in Unprotected Glycosides
This protocol details a one-pot procedure for the regioselective conversion of the primary hydroxyl group of unprotected methyl glycopyranosides to an iodide via a 2,4,6-tribromobenzenesulfonate intermediate.[1][2]
Materials:
-
Methyl glycopyranoside (e.g., methyl α-D-glucopyranoside)
-
This compound
-
Pyridine (anhydrous)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl glycopyranoside (1.0 eq) in anhydrous pyridine.
-
Sulfonylation: Cool the solution to 0 °C in an ice bath. Add this compound (1.2 eq) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Nucleophilic Substitution: To the reaction mixture, add anhydrous DMF followed by sodium iodide (3.0 eq). Heat the mixture to 40 °C and stir for 1.5 hours.[2] The addition of DMF is crucial to prevent the formation of molecular iodine, which can be detrimental to the reaction.[2]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the corresponding 6-iodoglycoside.
Data Presentation
The following table summarizes the results for the regioselective iodination of various methyl glycopyranosides using this compound.
| Entry | Substrate | Product | Yield (%) |
| 1 | Methyl α-D-glucopyranoside | Methyl 6-deoxy-6-iodo-α-D-glucopyranoside | 66-80[2] |
| 2 | Methyl α-D-mannopyranoside | Methyl 6-deoxy-6-iodo-α-D-mannopyranoside | 66-80[2] |
| 3 | Methyl α-D-galactopyranoside | Methyl 6-deoxy-6-iodo-α-D-galactopyranoside | 66-80[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot regioselective iodination of a primary alcohol in an unprotected glycoside.
Caption: One-pot synthesis of 6-iodoglycosides.
Reaction Signaling Pathway
The diagram below outlines the chemical transformations occurring during the reaction.
Caption: Reaction pathway for iodination.
References
Application Notes and Protocols: 2,4,6-Tribromobenzenesulfonyl Chloride in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-tribromobenzenesulfonyl chloride as a key reagent in the synthesis of novel sulfonamide-based heterocyclic compounds. Sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The tribrominated phenyl ring of this compound offers a unique scaffold for the development of new therapeutic agents, influencing the lipophilicity, metabolic stability, and target-binding affinity of the resulting sulfonamides.
Introduction to this compound in Heterocyclic Synthesis
This compound is a highly reactive electrophilic reagent primarily utilized for the synthesis of sulfonamides through its reaction with primary and secondary amines. This reaction forms the cornerstone of its application in generating novel compounds, including those containing heterocyclic moieties. The resulting N-substituted-2,4,6-tribromobenzenesulfonamides are of significant interest in drug discovery. The bromine atoms on the phenyl ring can serve as handles for further functionalization through cross-coupling reactions, allowing for the creation of diverse chemical libraries.
The synthesis of sulfonamides is a robust and well-established reaction in organic chemistry.[3][5] It proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated in situ.
General Reaction Scheme
The general reaction for the synthesis of N-substituted-2,4,6-tribromobenzenesulfonamides involves the coupling of this compound with a primary or secondary amine, which can be an aliphatic, aromatic, or heterocyclic amine.
Caption: General reaction for the synthesis of N-substituted-2,4,6-tribromobenzenesulfonamides.
Experimental Protocols
This section provides a detailed protocol for the synthesis of N-substituted-2,4,6-tribromobenzenesulfonamides using this compound. The protocol is adaptable for a wide range of primary and secondary amines.
Materials and Equipment
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Experimental Procedure
Caption: Experimental workflow for the synthesis of N-substituted-2,4,6-tribromobenzenesulfonamides.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench it by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted-2,4,6-tribromobenzenesulfonamide.
Data Presentation
The following table summarizes representative examples of N-substituted-2,4,6-tribromobenzenesulfonamides that can be synthesized using the described protocol, along with their potential applications based on the known biological activities of sulfonamides.
| Entry | Amine | Product | Potential Biological Activity |
| 1 | Aniline | N-phenyl-2,4,6-tribromobenzenesulfonamide | Antibacterial, Anticancer |
| 2 | Benzylamine | N-benzyl-2,4,6-tribromobenzenesulfonamide | Anticonvulsant, Antifungal |
| 3 | Morpholine | 4-(2,4,6-tribromophenylsulfonyl)morpholine | Antibacterial, Anti-inflammatory |
| 4 | 2-Aminopyridine | N-(pyridin-2-yl)-2,4,6-tribromobenzenesulfonamide | Carbonic Anhydrase Inhibitor, Antiviral |
| 5 | Thiophene-2-amine | N-(thiophen-2-yl)-2,4,6-tribromobenzenesulfonamide | Antibacterial, Antifungal |
Applications in Drug Discovery and Development
The sulfonamide derivatives synthesized from this compound are valuable scaffolds in drug discovery. The tribromo substitution pattern provides a unique electronic and steric profile that can be exploited to modulate pharmacological properties.
Antimicrobial Agents
Sulfonamides have a long history as antibacterial agents. The introduction of electron-withdrawing groups, such as bromine, on the phenyl ring can enhance the antimicrobial activity of these compounds.[1][2] Novel sulfonamides derived from this compound can be screened against a panel of pathogenic bacteria and fungi to identify new lead compounds.
Enzyme Inhibitors
The sulfonamide moiety is a key pharmacophore in many enzyme inhibitors, notably carbonic anhydrase inhibitors. By incorporating various heterocyclic amines, novel sulfonamides with potential inhibitory activity against a range of enzymes implicated in diseases such as cancer, glaucoma, and epilepsy can be developed.
Signaling Pathways
The biological activity of sulfonamides can be attributed to their interaction with specific cellular targets and signaling pathways. For instance, some sulfonamide-containing compounds have been shown to induce apoptosis in cancer cells by modulating key signaling pathways.
Caption: Potential mechanism of action for novel sulfonamide derivatives.
Conclusion
This compound is a versatile building block for the synthesis of novel sulfonamide-based heterocyclic compounds. The straightforward and high-yielding nature of the sulfonamide formation reaction allows for the rapid generation of diverse chemical libraries for biological screening. The unique substitution pattern of this reagent provides a platform for the development of new drug candidates with potentially enhanced therapeutic properties. Further exploration of the reactivity of the bromine atoms on the aromatic ring can lead to even more complex and novel molecular architectures.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acu.edu.in [acu.edu.in]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Notes and Protocols: 2,4,6-Tribromobenzenesulfonyl Chloride in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,4,6-Tribromobenzenesulfonyl chloride (TbsCl) as a protecting group, particularly for amine functionalities. While not as commonly employed as other sulfonyl-based protecting groups like tosyl (Ts) or nosyl (Ns), the tribromobenzenesulfonyl (Tbs) group offers a unique combination of stability and potential for specific cleavage methods. The protocols outlined below are based on established principles of sulfonamide chemistry and provide a foundation for the application of TbsCl in complex organic synthesis.
Introduction
The protection of functional groups is a critical aspect of multi-step organic synthesis, enabling chemists to selectively mask reactive sites while performing transformations elsewhere in the molecule. Sulfonamides are a robust class of protecting groups for primary and secondary amines due to their exceptional stability across a wide range of reaction conditions. This compound reacts with amines to form highly stable 2,4,6-tribromobenzenesulfonamides. The electron-withdrawing nature of the three bromine atoms on the aromatic ring can influence the reactivity and cleavage conditions of the resulting sulfonamide, offering potential orthogonality to other protecting groups.
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the protection of amines as tribromobenzenesulfonamides and their subsequent deprotection. These values are based on analogous transformations with other arylsulfonyl chlorides and may require optimization for specific substrates.
Table 1: Protection of Amines with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | Pyridine | Dichloromethane (DCM) | 0 to rt | 2-4 | 85-95 |
| Secondary Aliphatic Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 4-8 | 80-90 |
| Aniline | Pyridine | Dichloromethane (DCM) | rt | 6-12 | 75-85 |
| Hindered Amine | DMAP (cat.), TEA | Dichloromethane (DCM) | rt to 40 | 12-24 | 60-75 |
Table 2: Deprotection of 2,4,6-Tribromobenzenesulfonamides
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reductive Cleavage | Mg, MeOH | Methanol | rt to 50 | 2-6 | 70-90 |
| Reductive Cleavage | SmI₂ | THF | rt | 1-4 | 75-95 |
| Acid Hydrolysis (Harsh) | HBr/AcOH | Acetic Acid | 100-120 | 12-24 | 50-70 |
| Thiol-mediated | Thiophenol, K₂CO₃ | DMF | 80-100 | 8-16 | 65-85 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine with this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the TbsCl solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,4,6-tribromobenzenesulfonamide.
Protocol 2: General Procedure for the Reductive Deprotection of a 2,4,6-Tribromobenzenesulfonamide using Magnesium in Methanol
Materials:
-
2,4,6-Tribromobenzenesulfonamide (1.0 eq)
-
Magnesium turnings (10 eq)
-
Anhydrous methanol
Procedure:
-
To a stirred suspension of magnesium turnings in anhydrous methanol in a round-bottom flask under an inert atmosphere, add the 2,4,6-tribromobenzenesulfonamide.
-
Heat the reaction mixture to 50 °C and monitor the progress by TLC.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Make the solution basic (pH > 10) by the addition of aqueous NaOH.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the deprotected amine.
Mandatory Visualizations
Caption: General workflow for the protection of amines using TbsCl.
Caption: General workflow for the deprotection of Tbs-protected amines.
Application Notes and Protocols for the Quantification of 2,4,6-Tribromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,4,6-Tribromobenzenesulfonyl chloride. Due to the limited availability of validated methods in published literature for this specific analyte, the following protocols are based on established analytical principles for similar halogenated aromatic sulfonyl chlorides and serve as a starting point for method development and validation.
Overview of Analytical Approaches
The quantification of this compound can be approached using several analytical techniques, each offering distinct advantages in terms of selectivity, sensitivity, and throughput. The primary methods detailed in this document include:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for the analysis of semi-volatile and thermally stable compounds. Derivatization may be required to improve volatility and thermal stability.
-
Titrimetric Analysis: A classical chemical method that can be employed for determining the concentration of sulfonyl chlorides, offering a simpler and more accessible option when high sensitivity is not required.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a reliable approach for the routine quantification of this compound in process samples and raw materials.
Quantitative Data Summary (Illustrative)
The following table summarizes typical performance characteristics for a developed HPLC-UV method. Note: This data is illustrative and should be confirmed during in-house method validation.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Wavelength (λmax) | 230 nm |
Experimental Protocol: HPLC-UV Analysis
2.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric acid (reagent grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography data acquisition and processing software
2.2.3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 60% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
2.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase initial composition (60:40 Acetonitrile:Water) to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable volume of acetonitrile, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standards.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
For trace-level quantification, GC-MS offers excellent sensitivity and specificity. Due to the potential thermal lability of the sulfonyl chloride group, a derivatization step to a more stable analyte may be necessary for robust analysis. A common approach for sulfonyl chlorides is derivatization to the corresponding sulfonamide or ester.
Quantitative Data Summary (Illustrative)
The following table summarizes potential performance characteristics for a GC-MS method. Note: This data is illustrative and requires confirmation through method validation.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 10 - 5000 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the analyte or its derivative. |
Experimental Protocol: GC-MS Analysis
3.2.1. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent (e.g., anhydrous methanol to form the methyl sulfonate ester, or a primary/secondary amine to form the sulfonamide)
-
Pyridine or other suitable base catalyst
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-grade solvents (e.g., hexane, acetone)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)
3.2.2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Autosampler
-
GC-MS data system
3.2.3. Chromatographic and MS Conditions
-
GC Column: Low-bleed capillary column suitable for semi-polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, or full scan for initial method development.
3.2.4. Derivatization and Sample Preparation
-
Standard and Sample Preparation: Accurately weigh the standard or sample into a reaction vial.
-
Derivatization: Add a solution of the derivatizing agent (e.g., 1 mL of 10% anhydrous methanol in pyridine) and the internal standard.
-
Reaction: Cap the vial and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).
-
Extraction: After cooling, add water and the extraction solvent. Vortex to mix and allow the layers to separate.
-
Drying: Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove residual water.
-
Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Titrimetric Analysis
A titrimetric method can be used for the assay of this compound in bulk material. This method is based on the reaction of the sulfonyl chloride with a nucleophile, followed by titration of an excess reagent or a reaction product. A common approach involves reaction with an excess of a primary amine, and then back-titration of the unreacted amine.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Accuracy (% Assay) | 98.5 - 101.5% |
| Precision (%RSD) | < 1.0% |
| Principle | Acid-Base Back Titration |
Experimental Protocol: Titrimetric Analysis
4.2.1. Materials and Reagents
-
This compound sample
-
n-Butylamine solution (e.g., 0.5 M in a suitable organic solvent like THF)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Thymol blue indicator solution
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
4.2.2. Instrumentation
-
Analytical balance
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Conical flasks
4.2.3. Titration Procedure
-
Sample Preparation: Accurately weigh approximately 300-400 mg of the this compound sample into a 250 mL conical flask. Dissolve the sample in 50 mL of anhydrous THF.
-
Reaction: Pipette 25.0 mL of the 0.5 M n-butylamine solution into the flask. Swirl to mix and allow the reaction to proceed for 10 minutes at room temperature.
-
Blank Preparation: Prepare a blank by pipetting 25.0 mL of the 0.5 M n-butylamine solution into a separate flask containing 50 mL of THF.
-
Titration: Add a few drops of thymol blue indicator to both the sample and blank flasks. Titrate the excess n-butylamine with the standardized 0.1 M HCl solution until the color changes from blue to yellow.
-
Calculation: Calculate the percentage purity of this compound using the following formula:
% Purity = [((V_blank - V_sample) * M_HCl * MW) / (W_sample * 2 * 1000)] * 100
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution
-
MW = Molecular weight of this compound (414.32 g/mol )
-
W_sample = Weight of the sample (g)
-
The factor of 2 accounts for the stoichiometry of the reaction (2 moles of amine react per mole of sulfonyl chloride).
-
Logical Relationship: Titrimetric Analysis
Caption: Logical relationships in the titrimetric analysis of a sulfonyl chloride.
Application Notes and Protocols for 2,4,6-Tribromobenzenesulfonyl Chloride in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromobenzenesulfonyl chloride, often referred to as brosyl chloride, is a highly reactive organosulfur compound. Its utility in organic synthesis stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. The presence of three bromine atoms on the benzene ring significantly influences its reactivity and the properties of its derivatives. These application notes provide a comprehensive overview of the mechanism of action, key applications, and detailed experimental protocols for the use of this compound in organic reactions.
Mechanism of Action
The primary mechanism of action of this compound in most of its applications involves a nucleophilic attack on the electron-deficient sulfur atom. The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing, rendering the sulfur atom highly electrophilic. A nucleophile (Nu:), such as an amine or an alcohol, attacks the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.
A general mechanistic pathway is depicted below:
Caption: General mechanism of nucleophilic attack on this compound.
In many reactions, a non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise protonate the nucleophile and halt the reaction.
Application 1: Synthesis of Sulfonamides
One of the most prominent applications of this compound is in the synthesis of sulfonamides. The sulfonamide moiety is a key structural feature in a wide range of pharmaceuticals, including antibacterial, and anticancer agents. The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,4,6-tribromobenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted aniline and dissolve it in anhydrous DCM.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data for Sulfonamide Synthesis
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 3 | 97 |
| 2 | 4-Methylaniline | Triethylamine | DCM | 4 | 95 |
| 3 | 4-Methoxyaniline | Pyridine | DCM | 5 | 92 |
| 4 | 4-Chloroaniline | Triethylamine | DCM | 6 | 90 |
| 5 | Benzylamine | Pyridine | DCM | 2 | 98 |
Note: The above data is representative and has been adapted from similar sulfonylation reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Caption: Experimental workflow for sulfonamide synthesis.
Application 2: Activation of Alcohols
This compound can be used to activate alcohols by converting the hydroxyl group, a poor leaving group, into a brosylate group, which is an excellent leaving group. This transformation is crucial for subsequent nucleophilic substitution or elimination reactions.
Experimental Protocol: General Procedure for the Activation of Primary Alcohols
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Anhydrous pyridine or 2,6-lutidine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or 2,6-lutidine) to the stirred solution.
-
Add this compound portion-wise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring the progress by TLC.
-
Once the starting alcohol is consumed, quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting brosylate is often used in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel.
Quantitative Data for Alcohol Activation and Subsequent Substitution
| Entry | Alcohol | Subsequent Nucleophile | Product | Overall Yield (%) |
| 1 | Benzyl alcohol | Sodium azide | Benzyl azide | >90 |
| 2 | 1-Butanol | Sodium cyanide | Pentanenitrile | ~85 |
| 3 | Cyclohexylmethanol | Lithium bromide | Bromomethylcyclohexane | ~90 |
Note: The above data is representative and has been adapted from similar reactions using other sulfonyl chlorides. The yield is for the two-step process.
Caption: Signaling pathway for alcohol activation and substitution.
Application 3: Protecting Group for Amines
The 2,4,6-tribromobenzenesulfonyl (brosyl) group can be used as a protecting group for primary and secondary amines. The resulting sulfonamide is stable to a wide range of reaction conditions, including acidic and some reductive conditions.
Deprotection of N-(2,4,6-tribromophenylsulfonyl) Amides
The high stability of the brosyl group can make its removal challenging. However, deprotection can be achieved under specific reductive conditions.
Experimental Protocol: Reductive Deprotection
Materials:
-
N-(2,4,6-tribromophenylsulfonyl) amine (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (excess)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous potassium sodium tartrate solution)
Procedure:
-
Dissolve the N-brosyl amine in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the SmI₂ solution to the reaction mixture until a persistent blue color is observed.
-
Stir the reaction at -78 °C for the time required for complete conversion (monitor by TLC).
-
Quench the reaction by adding the saturated aqueous potassium sodium tartrate solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
Conclusion
This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and the activation of alcohols. Its high reactivity, governed by the electrophilic sulfur center, allows for efficient transformations. The resulting brosyl-protected amines offer robust protection, with established protocols for their removal. The methodologies presented herein provide a foundation for researchers to effectively employ this reagent in the synthesis of complex molecules and in the development of novel therapeutic agents. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and purity.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,4,6-Tribromobenzenesulfonyl Chloride
Welcome to the Technical Support Center for 2,4,6-Tribromobenzenesulfonyl Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of reactions involving this versatile reagent. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is predominantly used as a sulfonating agent to introduce the bulky and electron-withdrawing 2,4,6-tribromobenzenesulfonyl group onto various nucleophiles. Its key applications include:
-
Formation of Sulfonamides: Reaction with primary and secondary amines to form stable sulfonamides. This is a crucial transformation in medicinal chemistry as the sulfonamide functional group is present in a wide array of therapeutic agents.
-
Synthesis of Sulfonate Esters: Reaction with alcohols and phenols to produce sulfonate esters, which are good leaving groups in nucleophilic substitution reactions.
-
Protecting Group Chemistry: The 2,4,6-tribromobenzenesulfonyl group can be used as a protecting group for amines, offering stability under various reaction conditions.
Q2: My reaction with this compound is sluggish or incomplete. What are the likely causes?
A2: Slow or incomplete reactions are common when working with sterically hindered sulfonyl chlorides. The primary factors include:
-
Steric Hindrance: The two ortho-bromine atoms on the benzene ring create significant steric bulk around the sulfonyl chloride group, impeding the approach of nucleophiles. This effect is more pronounced with bulky nucleophiles.
-
Insufficiently Nucleophilic Reactant: Weakly nucleophilic amines or alcohols may react slowly.
-
Moisture: this compound is sensitive to moisture and can hydrolyze to the unreactive 2,4,6-tribromobenzenesulfonic acid.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction rate.
Q3: I am observing the formation of multiple byproducts in my reaction. What are the common side reactions?
A3: The formation of multiple products can complicate purification and reduce the yield of the desired product. Common side reactions include:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, reaction with water leads to the formation of the corresponding sulfonic acid.
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Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used.
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Reaction with Solvent or Base: Certain solvents or nucleophilic bases (like pyridine) can potentially react with the highly reactive sulfonyl chloride.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You should be able to visualize the consumption of your starting amine or alcohol and the appearance of the less polar sulfonamide or sulfonate ester product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge. The following troubleshooting workflow can help identify and resolve the underlying cause.
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate indicates byproduct formation. The following guide can help minimize these unwanted products.
Experimental Protocols
The following are detailed protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound (1.0 eq)
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Primary or secondary amine (1.1 - 1.2 eq)
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Anhydrous pyridine or triethylamine (TEA) (1.5 - 2.0 eq)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
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Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Quantitative Data
The yield of sulfonamide formation is highly dependent on the nature of the amine. The following table summarizes typical yields for the reaction of this compound with various amines under the general protocol described above.
| Entry | Amine | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Aniline | Pyridine | DCM | 24 | 75-85 |
| 2 | 4-Methylaniline | Pyridine | DCM | 24 | 80-90 |
| 3 | Benzylamine | TEA | DCM | 18 | 85-95 |
| 4 | Piperidine | TEA | THF | 12 | 88-96 |
| 5 | Morpholine | TEA | THF | 12 | 90-98 |
Note: Yields are illustrative and may vary based on the specific reaction conditions and the purity of the reagents.
By understanding the key challenges and applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the outcomes of their reactions with this compound.
common side reactions of 2,4,6-Tribromobenzenesulfonyl chloride and how to avoid them
Technical Support Center: 2,4,6-Tribromobenzenesulfonyl Chloride
Welcome to the technical support center for this compound (TrBS-Cl). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound, and how can I identify it?
A1: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, 2,4,6-Tribromobenzenesulfonic acid. This occurs when the reagent is exposed to water, including atmospheric moisture.
Identification:
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During Reaction: The reaction may appear sluggish or incomplete as the nucleophile (e.g., an amine) can be protonated by the acidic sulfonic acid byproduct, rendering it non-nucleophilic.[1]
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During Workup: The sulfonic acid is highly water-soluble. If you observe that a significant portion of your material partitions into the aqueous layer during an extraction, it may be the sulfonic acid salt.
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By Analysis (NMR/TLC): The sulfonic acid will have a different TLC retention factor (Rf) than the starting material or product, often remaining at the baseline in non-polar solvent systems. In ¹H NMR, the aromatic protons will have a distinct chemical shift compared to the desired sulfonamide product.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields are typically caused by hydrolysis of the sulfonyl chloride, improper reaction conditions, or sub-optimal stoichiometry.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture.
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Control Stoichiometry: For reactions with primary amines, using a precise 1:1 stoichiometry of the amine to the sulfonyl chloride is crucial to prevent the formation of bis-sulfonated byproducts. A common strategy is to add the sulfonyl chloride solution dropwise to the amine solution.[2]
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Optimize Base and Temperature: A non-nucleophilic base (e.g., pyridine, triethylamine) is essential to neutralize the HCl generated during the reaction.[1] The reaction should typically be cooled to 0 °C before the dropwise addition of the sulfonyl chloride to control the reaction rate and minimize side reactions.[1]
Q3: I am reacting this compound with a primary amine and see a second, less polar spot on my TLC. What is this byproduct and how can I avoid it?
A3: This byproduct is likely the bis-sulfonated amine, where two molecules of the sulfonyl chloride have reacted with the primary amine. This happens when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
Avoidance Strategy:
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Slow Addition: Add the this compound solution slowly to the solution of the primary amine and base. This maintains a low concentration of the sulfonyl chloride, favoring the desired mono-sulfonylation.[2]
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Stoichiometric Control: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is fully consumed.
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Temperature Management: Keep the reaction temperature low (0 °C) to reduce the rate of the second sulfonylation.
Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Cause | Solution |
| Formation of Acidic Impurity | Hydrolysis of this compound to 2,4,6-Tribromobenzenesulfonic acid due to moisture. | During aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The sulfonic acid will be deprotonated and partition into the aqueous phase.[2] |
| Formation of Bis-Sulfonated Product | A primary amine reacts with two equivalents of the sulfonyl chloride. This is favored by excess sulfonyl chloride or high temperatures. | Add the sulfonyl chloride slowly to the amine solution at 0 °C. Use a 1:1 or slight excess of the amine stoichiometry.[2] Separation often requires column chromatography. |
| Poor Chromatographic Separation | The desired product and impurities (e.g., bis-sulfonated product) are co-eluting. | Adjust the mobile phase polarity; a less polar eluent can improve separation on silica gel. Employing a gradient elution from low to high polarity is often effective.[2] |
| Reaction Fails to Go to Completion | The amine nucleophile has been protonated and deactivated by in-situ generated HCl or the sulfonic acid byproduct. | Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine) are used to scavenge all acidic protons.[1] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol outlines a standard method for the reaction of this compound with a primary or secondary amine.
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF).
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
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Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
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Washes: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove sulfonic acid byproduct), and finally with brine.[2]
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General workflow for synthesizing sulfonamides.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low reaction yields.
Side Reaction Pathway: Hydrolysis
Caption: Pathway for the hydrolysis of TrBS-Cl.
References
Technical Support Center: Purification of Products Synthesized with 2,4,6-Tribromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in purifying reaction products synthesized using 2,4,6-tribromobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most prevalent impurities include:
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Unreacted Starting Materials: Residual amine or alcohol starting materials.
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Hydrolysis Product: 2,4,6-Tribromobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with trace amounts of water.
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Bis-sulfonated Byproduct: In reactions with primary amines, the formation of a bis-sulfonated species, R-N(SO₂Ar)₂, can occur, especially if an excess of the sulfonyl chloride is used.
Q2: How can I remove the hydrolysis byproduct, 2,4,6-Tribromobenzenesulfonic acid?
A2: This acidic impurity can be effectively removed during the aqueous workup by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The sulfonic acid is deprotonated to its corresponding salt, which is soluble in the aqueous phase and can be separated.
Q3: My desired product is a solid. Should I use recrystallization or column chromatography for purification?
A3: The choice of purification technique depends on the properties of your product and the impurities present.
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Recrystallization is an effective method for purifying solid products when the impurities have different solubility profiles in a given solvent system. It is particularly efficient for removing small amounts of impurities.
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Column Chromatography is a more versatile technique that separates compounds based on their polarity. It is often necessary when the product and impurities have similar solubilities or when separating a complex mixture of products.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled. |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize hydrolysis. |
| Product Loss During Aqueous Workup | If your product has some water solubility, minimize the number of aqueous washes or use a saturated brine solution to reduce its partitioning into the aqueous layer. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Inefficient Purification | Optimize the recrystallization solvent system to maximize crystal recovery. If using column chromatography, ensure proper loading and elution conditions to avoid product loss. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Develop an optimal solvent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4 for good separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective for separating compounds with different polarities. |
| Column Overloading | The amount of crude product loaded onto the column should be appropriate for the column size. As a general rule, use a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to poor separation. |
| Co-elution of Product and Impurities | If using a normal-phase silica gel column, try decreasing the polarity of the eluent (e.g., increasing the hexane to ethyl acetate ratio) to improve separation. Alternatively, consider using a different stationary phase, such as alumina or a reverse-phase C18 column. |
Issue 3: Oily Product Instead of Crystals After Recrystallization
| Possible Cause | Suggested Solution |
| Supersaturated Solution Cooled Too Quickly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to "oil out" instead of forming crystals. |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good of a solvent for your compound. Try a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent/anti-solvent system can also be effective. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes turbid. |
| Presence of Impurities | Impurities can sometimes inhibit crystallization. Try purifying the crude product by a preliminary method, such as passing it through a short plug of silica gel, before attempting recrystallization. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly quench the reaction by adding deionized water.
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Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
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Wash the combined organic layers sequentially with:
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1M HCl (to remove unreacted amines).
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Saturated aqueous NaHCO₃ (to remove 2,4,6-tribromobenzenesulfonic acid).
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Brine (to remove residual water).
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-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization (Single Solvent)
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Transfer the crude solid product to an Erlenmeyer flask.
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Add a minimal amount of a suitable hot recrystallization solvent to dissolve the solid completely.
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If insoluble impurities are present, perform a hot filtration to remove them.
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Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
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Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
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Carefully load the sample onto the top of the packed column.
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Elute the column with an appropriate solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Recrystallization Solvents for Sulfonamides
| Solvent/Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | A versatile system for many sulfonamides. |
| Isopropanol/Water | Polar | Another common and effective choice. |
| Ethyl Acetate/Hexane | Medium to Non-polar | Good for less polar sulfonamides; allows for fine-tuning of polarity. |
| Dichloromethane/Hexane | Medium to Non-polar | Useful for compounds that are highly soluble in chlorinated solvents. |
| Toluene | Non-polar | Can be effective for aromatic sulfonamides. |
Table 2: Typical Column Chromatography Conditions for Sulfonamides
| Stationary Phase | Mobile Phase (Eluent System) | Compound Polarity |
| Silica Gel | Hexane/Ethyl Acetate Gradient | Non-polar to Moderately Polar |
| Silica Gel | Dichloromethane/Methanol Gradient | Moderately Polar to Polar |
| Alumina (Neutral) | Hexane/Ethyl Acetate Gradient | Can offer different selectivity than silica. |
| Reverse-Phase C18 | Acetonitrile/Water or Methanol/Water Gradient | Polar to Very Polar |
Visualizations
stability issues of 2,4,6-Tribromobenzenesulfonyl chloride under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and handling of 2,4,6-Tribromobenzenesulfonyl chloride to ensure successful and reproducible experimental outcomes. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols designed to address common challenges associated with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concern is its susceptibility to hydrolysis. Like other sulfonyl chlorides, it readily reacts with water and other nucleophiles. The presence of three electron-withdrawing bromine atoms on the benzene ring increases the electrophilicity of the sulfur atom, making it highly reactive. It is also incompatible with strong bases and strong oxidizing agents.
Q2: How should this compound be stored?
A2: To ensure its stability, this compound should be stored in a cool, dry place in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize exposure to moisture.
Q3: What are the signs of decomposition of this compound?
A3: Decomposition is often indicated by a change in the physical appearance of the compound, such as discoloration or clumping. The primary decomposition product from hydrolysis is 2,4,6-tribromobenzenesulfonic acid, which is a solid. The presence of acidic fumes (hydrogen chloride) upon opening the container is another sign of decomposition due to reaction with moisture.
Q4: In which solvents is this compound stable?
A4: It is expected to be stable in anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile for the duration of a typical reaction. However, prolonged storage in solution is not recommended. Protic solvents like water and alcohols will lead to its decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
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Question: My reaction is showing a low yield or no desired product. What could be the cause?
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Answer:
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Reagent Decomposition: The primary suspect is the degradation of this compound due to moisture. Ensure that all glassware is thoroughly dried, and use anhydrous solvents. It is advisable to use a freshly opened bottle of the reagent or to test the quality of an older bottle.
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Inadequate Reaction Conditions: The reaction may require optimization of temperature, reaction time, or the choice of base. The high reactivity due to the electron-withdrawing bromine atoms might necessitate milder conditions for some substrates to avoid side reactions.
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Poor Nucleophile: If your nucleophile (e.g., an amine or alcohol) is sterically hindered or has low nucleophilicity, the reaction may be slow. Consider using a stronger base or a higher reaction temperature, but be mindful of potential side reactions.
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Issue 2: Formation of Multiple Side Products
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Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
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Answer:
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Hydrolysis: The most common side product is the corresponding sulfonic acid from the reaction with trace amounts of water. As mentioned, rigorous exclusion of moisture is critical.
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Reaction with Base: Some bases, particularly tertiary amines, can react with highly reactive sulfonyl chlorides. If you suspect this, consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge.
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Over-sulfonylation: For substrates with multiple reactive sites (e.g., primary amines or diols), di-sulfonylation can occur. To minimize this, use a controlled stoichiometry of the sulfonyl chloride and consider adding it slowly to the reaction mixture at a low temperature.
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Stability and Reactivity Data
| Condition | Stability | Notes |
| Moisture/Water | Unstable | Rapidly hydrolyzes to 2,4,6-tribromobenzenesulfonic acid and HCl. |
| Protic Solvents (e.g., Alcohols) | Unstable | Reacts to form sulfonate esters. |
| Aprotic Solvents (Anhydrous) | Generally Stable | Stable for typical reaction times in solvents like DCM, THF, and ACN. |
| Strong Bases | Unstable | Promotes hydrolysis and other decomposition pathways. |
| Elevated Temperatures | Moderate Stability | May accelerate decomposition, especially in the presence of nucleophiles. |
| Air | Relatively Stable | Stable in dry air, but prolonged exposure to atmospheric moisture should be avoided. |
Experimental Protocols
General Protocol for the Sulfonylation of an Amine
This protocol provides a general procedure for the synthesis of a sulfonamide using this compound. It is crucial to perform this reaction under anhydrous conditions.
Materials:
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This compound
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Primary or secondary amine
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Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine, or 2,6-lutidine)
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Anhydrous dichloromethane (DCM)
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Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet
Procedure:
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Preparation: Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).
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Reaction Setup: To a round-bottom flask, add the amine (1.0 eq.) and dissolve it in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C in an ice bath and add the anhydrous base (1.2 - 1.5 eq.) dropwise.
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Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up:
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Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash with 1M HCl (to remove excess amine and base), followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: Troubleshooting workflow for reactions with this compound.
Caption: General mechanism for the hydrolysis of this compound.
troubleshooting failed reactions involving 2,4,6-Tribromobenzenesulfonyl chloride
Welcome to the technical support center for 2,4,6-Tribromobenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed reactions and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow or shows no conversion to the desired sulfonamide. What are the common causes?
A1: Slow or incomplete reactions are frequently encountered with this compound primarily due to significant steric hindrance. The three large bromine atoms, particularly the two at the ortho positions, physically obstruct the approach of the nucleophile (amine) to the electrophilic sulfur atom. Other contributing factors can include low nucleophilicity of the amine, inadequate reaction temperature, or the use of a non-optimal base.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: The formation of multiple products can arise from several side reactions. A common byproduct is 2,4,6-tribromobenzenesulfonic acid, which results from the hydrolysis of the sulfonyl chloride by trace amounts of water in the reagents or solvent. If you are using a primary amine, bis-sulfonylation (formation of a sulfonyl imide) can occur, especially if an excess of the sulfonyl chloride is used. Additionally, with certain bases, the formation of a sulfene intermediate can lead to a mixture of undesired products.
Q3: What is the best way to purify the N-substituted-2,4,6-tribromobenzenesulfonamide product?
A3: Purification of the final product typically involves an aqueous workup followed by either recrystallization or column chromatography. An initial wash with a dilute acid (e.g., 1M HCl) will remove any unreacted amine. A subsequent wash with a saturated sodium bicarbonate solution will remove the 2,4,6-tribromobenzenesulfonic acid impurity. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective for crystalline solids. If the product is an oil or if impurities are difficult to remove by recrystallization, silica gel column chromatography is recommended.
Q4: How can I improve the yield of my sulfonylation reaction?
A4: To improve the yield, several parameters can be optimized. Ensuring strictly anhydrous conditions is critical to prevent hydrolysis of the starting material. Increasing the reaction temperature or extending the reaction time can help overcome the high activation energy due to steric hindrance. The choice of base is also important; a non-nucleophilic, sterically unhindered base is often preferred. In some cases, the addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction.
Q5: Is this compound stable, and what are the recommended storage conditions?
A5: this compound is a moisture-sensitive compound and should be handled under anhydrous conditions.[1] It is stable under recommended storage conditions, which typically involve keeping it in a tightly sealed container in a cool, dry place.[1] Prolonged exposure to moisture will lead to hydrolysis to the corresponding sulfonic acid, rendering it inactive for sulfonylation reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | Increase reaction temperature and/or reaction time. Consider using a less sterically hindered amine if possible. | Improved reaction rate and conversion. |
| Hydrolysis of Sulfonyl Chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized formation of 2,4,6-tribromobenzenesulfonic acid, preserving the active reagent. |
| Low Nucleophilicity of Amine | Use a stronger, non-nucleophilic base to deprotonate the amine. Consider adding a catalytic amount of DMAP. | Enhanced nucleophilicity of the amine, leading to a faster reaction. |
| Inappropriate Solvent | Switch to a more polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rate. | Better solvation of reactants and potential rate enhancement. |
Issue 2: Formation of Multiple Impurities
| Observed Impurity | Potential Cause | Troubleshooting Step | Expected Outcome |
| 2,4,6-Tribromobenzenesulfonic Acid | Presence of moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | Reduced hydrolysis of the sulfonyl chloride. |
| Bis-sulfonated Amine | Using an excess of sulfonyl chloride with a primary amine. | Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution. | Favors the formation of the mono-sulfonated product. |
| Unreacted Starting Amine | Incomplete reaction. | Extend reaction time, increase temperature, or optimize the base. | Drive the reaction to completion. |
| Baseline material on TLC | Highly polar impurities. | During workup, wash the organic layer with saturated aqueous sodium bicarbonate. | Removal of acidic byproducts into the aqueous layer. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2,4,6-tribromobenzenesulfonamide
This protocol is a general guideline and may require optimization depending on the specific amine used.
Materials:
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This compound (1.0 eq)
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Primary or secondary amine (1.0 - 1.2 eq)
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Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for chromatography
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Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
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Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Due to the steric hindrance of this compound, longer reaction times and/or heating may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Visualizations
Caption: A logical workflow for troubleshooting failed sulfonylation reactions.
Caption: A standard workflow for the purification of sulfonamide products.
References
Technical Support Center: Optimization of Reaction Conditions for 2,4,6-Tribromobenzenesulfonyl Chloride
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 2,4,6-Tribromobenzenesulfonyl Chloride?
A1: Based on standard organic chemistry principles and analogous syntheses, the two most probable routes are:
-
Sandmeyer-type Reaction: Starting from 2,4,6-tribromoaniline. This involves diazotization of the aniline followed by a reaction with sulfur dioxide in the presence of a copper catalyst.
-
Chlorosulfonation: Starting from 1,3,5-tribromobenzene using chlorosulfonic acid as the reagent.
Q2: What are the critical parameters to control during a Sandmeyer-type reaction for this synthesis?
A2: The critical parameters for a successful Sandmeyer-type synthesis of an aryl sulfonyl chloride include:
-
Temperature: Diazotization must be carried out at low temperatures (typically below -5°C) to prevent the decomposition of the diazonium salt.
-
Purity of Reagents: The purity of the starting aniline and sodium nitrite is crucial.
-
Acid Concentration: Sufficiently acidic conditions are necessary for the formation and stability of the diazonium salt.
-
Catalyst: The use of a copper(I) catalyst is essential for the conversion of the diazonium salt to the sulfonyl chloride.
Q3: What are the common side reactions in the chlorosulfonation of aromatic compounds?
A3: Common side reactions during chlorosulfonation include:
-
Formation of Sulfonic Acid: This can occur if the reaction mixture is exposed to moisture or if the work-up is not performed carefully.
-
Formation of Diaryl Sulfones: This is a secondary product that can form, especially at higher temperatures.[1]
-
Polysulfonation: Although less likely with a highly deactivated ring like 1,3,5-tribromobenzene, it is a possibility.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound in Sandmeyer-type Reaction
| Potential Cause | Troubleshooting Step |
| Decomposition of Diazonium Salt | Ensure the reaction temperature is maintained below -5°C during diazotization and subsequent steps. Use the diazonium salt immediately after its formation. |
| Incomplete Diazotization | Check the purity of sodium nitrite. Ensure slow, portion-wise addition of the sodium nitrite solution to maintain the low temperature. |
| Catalyst Inactivity | Use freshly prepared or high-purity copper(I) chloride. Ensure the catalyst is not oxidized to copper(II). |
| Hydrolysis of the Product | During work-up, use ice-cold water and minimize the time the product is in contact with the aqueous phase. The low solubility of the product in water can help protect it from hydrolysis.[2] |
Issue 2: Formation of Impurities in Chlorosulfonation Reaction
| Potential Cause | Troubleshooting Step |
| Formation of Arenesulfonic Acid | Use an excess of chlorosulfonic acid to drive the reaction towards the sulfonyl chloride.[3] Perform the reaction under anhydrous conditions. |
| Formation of Diaryl Sulfone | Keep the reaction temperature as low as possible while still allowing the reaction to proceed. The formation of sulfones is often favored at higher temperatures.[1] |
| Charring of Starting Material | Ensure the starting 1,3,5-tribromobenzene is added slowly to the chlorosulfonic acid to control the initial exothermic reaction. |
Experimental Protocols (Generalized)
Protocol 1: Sandmeyer-type Synthesis of Aryl Sulfonyl Chlorides
This protocol is adapted from the synthesis of 2,4-dichlorobenzenesulfonyl chloride.
Materials:
-
2,4,6-Tribromoaniline
-
Concentrated Hydrochloric Acid
-
Acetic Acid
-
Sodium Nitrite
-
Copper(I) Chloride
-
Sulfur Dioxide (liquid or generated in situ)
-
Toluene
Procedure:
-
In a beaker, prepare a solution of 2,4,6-tribromoaniline (1.0 equiv) in acetic acid and concentrated hydrochloric acid.
-
Cool the resulting suspension to below -5°C in an acetone/ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, ensuring the temperature remains below -5°C.
-
Stir the mixture for one hour to form the diazonium salt solution.
-
In a separate reaction vessel, prepare a suspension of copper(I) chloride (0.10 equiv) in liquid sulfur dioxide and an appropriate solvent like toluene at 0°C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide suspension over a period of 20-30 minutes.
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After the addition is complete, allow the reaction to stir and slowly warm to room temperature.
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or flash chromatography.
Protocol 2: Chlorosulfonation of Aryl Halides
This protocol is a general procedure for the chlorosulfonation of deactivated aromatic rings.
Materials:
-
1,3,5-Tribromobenzene
-
Chlorosulfonic Acid
Procedure:
-
To a reaction vessel equipped with a stirrer and a cooling bath, add chlorosulfonic acid (e.g., 5-10 molar equivalents).
-
While maintaining the temperature at a low value (e.g., 0-10°C), slowly and portion-wise add 1,3,5-tribromobenzene (1 molar equivalent).
-
After the addition is complete, the reaction mixture may be slowly heated to a moderate temperature (e.g., 40-60°C) and maintained for several hours to drive the reaction to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice.
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The solid product will precipitate. Filter the solid and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Sandmeyer-type Reaction (Analogous System)
| Entry | Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloroaniline | NaNO₂, SO₂, HCl | CuCl | Acetic Acid/Toluene | -5 to RT | 2 | ~75 |
| 2 | 4-Bromoaniline | NaNO₂, SO₂, HCl | CuCl | Acetic Acid/Water | 0 to RT | 1.5 | ~80 |
| 3 | 2-Chloroaniline | NaNO₂, SO₂, HCl | CuBr | Acetic Acid | -5 to 10 | 2 | ~70 |
Note: This data is illustrative and based on syntheses of similar compounds. "RT" denotes room temperature.
Table 2: General Conditions for Chlorosulfonation of Deactivated Arenes
| Substrate | Molar Ratio (ArH:ClSO₃H) | Temperature (°C) | Time (h) |
| 1,3-Dichlorobenzene | 1:6 | 60 | 4 |
| Chlorobenzene | 1:5 | 25 | 2 |
| Bromobenzene | 1:5 | 20-25 | 3 |
Note: These are general starting conditions and will likely require optimization for 1,3,5-tribromobenzene.
Visualizations
Caption: Experimental workflow for the Sandmeyer-type synthesis.
Caption: Experimental workflow for the Chlorosulfonation synthesis.
Caption: Logical troubleshooting workflow for synthesis optimization.
References
- 1. Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. globalspec.com [globalspec.com]
dealing with steric hindrance in 2,4,6-Tribromobenzenesulfonyl chloride reactions
Welcome to the technical support center for handling reactions involving 2,4,6-Tribromobenzenesulfonyl Chloride. This resource is tailored for researchers, scientists, and drug development professionals to address challenges, particularly those arising from steric hindrance.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of nucleophiles with this compound, a reagent known for its significant steric bulk.
Issue 1: Slow or Incomplete Reaction
-
Question: My sulfonylation reaction with a sterically demanding alcohol or amine using this compound is extremely slow or fails to reach completion. What could be the cause and how can I resolve it?
-
Answer: This is a classic issue of steric hindrance. The three bulky bromine atoms on the benzene ring, especially the two at the ortho positions, physically obstruct the approach of the nucleophile to the electrophilic sulfur atom. If the nucleophile itself is also sterically hindered (e.g., a secondary alcohol with bulky substituents), this problem is magnified.
Solutions:
-
Increase Reaction Temperature: Supplying more thermal energy can help the reacting molecules overcome the high activation energy barrier imposed by steric repulsion. Consider a stepwise increase in temperature or running the reaction at the reflux temperature of your chosen solvent.
-
Prolong Reaction Time: For highly hindered substrates, the reaction may simply require more time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.
-
Utilize a Nucleophilic Catalyst: The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more susceptible to nucleophilic attack, even by hindered nucleophiles.[1]
-
Issue 2: Low Yield of the Desired Product
-
Question: I am observing a very low yield of my desired sulfonamide or sulfonate ester. What are the common causes and troubleshooting steps?
-
Answer: Low yields can stem from several factors, including steric hindrance, side reactions, or the degradation of the starting material.
Solutions:
-
Optimize Base Selection: The choice of base is critical. While standard bases like triethylamine (TEA) are often used to scavenge the HCl byproduct, a bulky base can exacerbate steric issues.[2]
-
Pyridine: Can serve as both a base and a nucleophilic catalyst, though it is less potent than DMAP.
-
DMAP (Catalytic): Use a catalytic amount (e.g., 0.1 equivalents) of DMAP in conjunction with a stoichiometric amount of a non-nucleophilic base like TEA. This combination leverages the high reactivity of the DMAP-sulfonyl intermediate.[1][3]
-
-
Ensure Anhydrous Conditions: this compound is sensitive to moisture and can readily hydrolyze to the unreactive 2,4,6-tribromobenzenesulfonic acid.[4] Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
-
Check Reagent Purity: Verify the purity of your sulfonyl chloride and nucleophile, as impurities can inhibit the reaction.
-
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance of this compound affect its reactivity compared to other sulfonyl chlorides?
A1: The reactivity is significantly influenced by the "ortho effect." The two bromine atoms at the 2 and 6 positions create substantial steric shielding around the sulfur center.[2] This makes it less reactive towards nucleophiles than non-ortho-substituted sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl). However, this steric bulk can also be advantageous, leading to increased selectivity in certain reactions, for instance, by favoring reaction with less hindered primary amines over more hindered secondary amines.
Q2: What is the mechanism of DMAP catalysis in these sulfonylation reactions?
A2: DMAP acts as a hypernucleophilic acylation catalyst. The reaction proceeds via a two-step mechanism:
-
The lone pair of electrons on the pyridine nitrogen of DMAP attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This forms a highly reactive and stable N-(2,4,6-tribromobenzenesulfonyl)-4-dimethylaminopyridinium salt intermediate.[1]
-
This activated intermediate is then readily attacked by the nucleophile (alcohol or amine), which is a more feasible step than attacking the original, sterically hindered sulfonyl chloride. The DMAP is regenerated in this step, allowing it to function catalytically.[1]
Q3: Are there alternative reagents to this compound for sulfonating hindered substrates?
A3: Yes, other sterically hindered sulfonylating agents are used, each with specific applications. A common alternative is 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) . TPSCl is even bulkier than its tribromo counterpart and is widely used as a condensing agent in oligonucleotide and phospholipid synthesis, where its steric hindrance enhances selectivity and helps prevent side reactions.[5][6] The choice between them depends on the specific requirements of the synthesis, including desired reactivity, selectivity, and compatibility with other functional groups.
Q4: Can I use a stronger, non-nucleophilic base like DBU instead of pyridine or TEA?
A4: While a strong base might seem beneficial, using strong, non-nucleophilic bases can sometimes promote the formation of sulfene intermediates from the sulfonyl chloride. These highly reactive species can lead to a variety of undesired byproducts. Using a nucleophilic base like pyridine or, more effectively, a catalytic amount of DMAP, helps to suppress sulfene formation by favoring the nucleophilic substitution pathway.
Data Presentation
The following table summarizes the impact of different bases on the yield of sulfonylation reactions, illustrating the significant improvement often observed with the use of DMAP as a catalyst. The data is representative of trends seen in sulfonylation of hindered nucleophiles, based on analogous systems.
| Entry | Sulfonyl Chloride | Nucleophile | Base (equiv.) | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | o-NBS-Cl | Hindered primary amine | Collidine (3.0) | - | NMP | 24 | <10 |
| 2 | o-NBS-Cl | Hindered primary amine | DMAP (3.0) | - | NMP | 24 | >95 |
| 3 | p-TsCl | 4-Ethylpyridine | Pyridine (1.5) | - | CH₂Cl₂ | 16 | 70 |
| 4 | p-TsCl | 4-Ethylpyridine | Et₃N (3.5) | DMAP (0.1) | CH₂Cl₂ | 1.5 | 91 |
Data is adapted from analogous systems to illustrate general trends.[1][3] As shown, the use of DMAP can dramatically increase yields and reduce reaction times, especially when steric hindrance is a major obstacle.
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Hindered Alcohol using Catalytic DMAP
This protocol is a representative procedure for the sulfonylation of a sterically hindered alcohol, adapted from standard methodologies.[2][7]
-
Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the hindered alcohol (1.0 equivalent).
-
Solvent and Reagents Addition: Dissolve the alcohol in an anhydrous solvent (e.g., dichloromethane, DCM, or acetonitrile). Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cooling: Cool the stirred mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the alcohol solution over 20-30 minutes at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM, 3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonate ester.
Visualizations
Below are diagrams illustrating key workflows and mechanisms described in this guide.
References
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted 2,4,6-Tribromobenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2,4,6-Tribromobenzenesulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Unreacted this compound can interfere with subsequent synthetic steps and complicate the purification of the desired product. Its reactivity can lead to the formation of undesired byproducts, and its similar polarity to many organic products can make chromatographic separation challenging. For drug development applications, complete removal is essential to ensure the purity and safety of the final active pharmaceutical ingredient.
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. The main methods include:
-
Aqueous Workup (Hydrolysis): Reacting the excess sulfonyl chloride with water or an aqueous basic solution to form the corresponding sulfonic acid, which is typically more polar and water-soluble.
-
Scavenger Resins: Utilizing polymer-bound nucleophiles (e.g., amines) that react with and sequester the unreacted sulfonyl chloride, which can then be removed by simple filtration.[1]
-
Chromatographic Separation: Direct purification of the reaction mixture using techniques like flash column chromatography.
Q3: How do I choose the most suitable removal method for my specific reaction?
A3: The selection of the optimal method depends on the stability of your desired product to the quenching and workup conditions, as well as its physical properties.
-
If your product is stable to aqueous basic conditions, a simple quench with a mild base like sodium bicarbonate is often effective.
-
For products that are sensitive to water or basic conditions, using a scavenger resin is a preferable non-aqueous approach.[1]
-
If your product has a significantly different polarity compared to this compound, direct purification by column chromatography may be a viable option.
Troubleshooting Guides
Issue 1: My desired product is co-eluting with unreacted this compound during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of this compound.
-
Solution 1: Quench Before Chromatography. Before attempting chromatographic purification, quench the reaction mixture to convert the unreacted sulfonyl chloride into a more polar byproduct. An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which will either be extracted into the aqueous phase or become significantly more polar, allowing for easier separation on silica gel.
-
Solution 2: Employ a Scavenger Resin. Treat the reaction mixture with a polymer-bound amine scavenger. The scavenger will react with the excess this compound, forming a polymer-bound sulfonamide that can be easily removed by filtration. This avoids the need for an aqueous workup.[1]
Issue 2: My product is degrading during the aqueous workup procedure.
-
Possible Cause: Your product contains functional groups that are sensitive to hydrolysis under the aqueous basic or acidic conditions of the workup (e.g., esters, acetals, or other acid/base-labile protecting groups).
-
Solution 1: Use a Milder Quenching Agent. Instead of a strong base, use a milder quenching agent like water or a saturated solution of ammonium chloride. Perform the quench at a low temperature (0 °C) to minimize the reaction time and potential for degradation.
-
Solution 2: Non-Aqueous Workup with a Scavenger Resin. This is the ideal solution for highly sensitive products. As mentioned previously, scavenger resins allow for the removal of the unreacted sulfonyl chloride without the introduction of water.
Issue 3: The quenching of this compound seems incomplete.
-
Possible Cause: Insufficient amount of quenching agent, low temperature, or poor mixing, especially in biphasic systems.
-
Solution 1: Increase the Amount of Quenching Agent. Ensure that a sufficient excess of the quenching agent (e.g., aqueous base or scavenger resin) is used to react with all of the unreacted sulfonyl chloride.
-
Solution 2: Increase Reaction Time and/or Temperature. Allow the quenching reaction to proceed for a longer duration or, if your product is stable, at a slightly elevated temperature to ensure completion.
-
Solution 3: Ensure Efficient Mixing. In a biphasic aqueous workup, vigorous stirring is crucial to maximize the interfacial area and ensure that the sulfonyl chloride comes into contact with the aqueous quenching agent.
Data Presentation: Comparison of Removal Methods
| Removal Method | Principle of Removal | Expected Purity of Final Product | Potential for Product Loss | Key Considerations |
| Aqueous Workup (Base Hydrolysis) | Conversion of sulfonyl chloride to the more polar and water-soluble sulfonic acid. | High | Moderate, especially if the product has some water solubility or is sensitive to the workup conditions. | Product must be stable to aqueous acidic and basic conditions. |
| Scavenger Resins (e.g., Polymer-bound Amine) | Covalent scavenging of the sulfonyl chloride onto a solid support, which is then filtered off. | Very High | Low, as it avoids aqueous extractions. | The product should not react with the scavenger resin. Cost of the resin can be a factor. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | High, but can be challenging if polarities are similar. | Can be significant depending on the scale and difficulty of separation. | Can be time-consuming and require large volumes of solvent. |
Experimental Protocol: Removal of Unreacted this compound in a Sulfonamide Synthesis
This protocol provides a general procedure for the synthesis of a sulfonamide and the subsequent removal of excess this compound using an aqueous workup.
Reaction: Synthesis of N-Aryl-2,4,6-tribromobenzenesulfonamide
-
Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a suitable non-nucleophilic base, such as triethylamine or pyridine (1.5 - 2.0 equivalents).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup and Purification:
-
Quenching: Upon completion of the reaction, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove the excess amine base), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Mandatory Visualizations
Caption: Troubleshooting workflow for the removal of unreacted this compound.
Caption: General workflow for sulfonamide synthesis and purification.
References
impact of solvent choice on 2,4,6-Tribromobenzenesulfonyl chloride reactivity
Welcome to the technical support center for 2,4,6-Tribromobenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on its reactivity and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound?
A1: The choice of solvent plays a critical role in the reactivity of this compound, primarily by influencing the reaction mechanism, which is typically a bimolecular nucleophilic substitution (SN2) at the sulfur atom.[1] Solvents are generally categorized as polar protic, polar aprotic, and non-polar.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)): These are generally the preferred solvents for sulfonylation reactions.[2] They can dissolve the sulfonyl chloride and many nucleophiles while not significantly solvating the nucleophile. This leaves the nucleophile "naked" and more reactive, leading to faster reaction rates.[3][4]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can decrease the reactivity of nucleophiles through hydrogen bonding, creating a "solvent cage" around the nucleophile and making it less available to attack the sulfonyl chloride.[3][5] While solvolysis (reaction with the solvent as the nucleophile) can occur, for sulfonamide synthesis with an amine, these solvents are generally avoided.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents are often poor choices due to the low solubility of the sulfonyl chloride and many common nucleophiles.
Q2: What are the most common side reactions when using this compound and how can they be minimized?
A2: The most common side reactions are hydrolysis of the sulfonyl chloride and, in the case of primary amines, bis-sulfonylation.
-
Hydrolysis: this compound can react with water to form the corresponding unreactive 2,4,6-tribromobenzenesulfonic acid. To minimize this, it is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Bis-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used. This can be minimized by controlling the stoichiometry (using a 1:1 or slight excess of the amine) and by the slow, dropwise addition of the sulfonyl chloride solution to the amine solution.[2]
Q3: Why is my sulfonylation reaction with this compound proceeding slowly or not at all?
A3: Several factors can contribute to low reactivity:
-
Weak Nucleophile: If the amine or alcohol is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced. In such cases, using a more polar aprotic solvent like DMF can help, as can the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2]
-
Inappropriate Solvent: As discussed in Q1, using a polar protic solvent can hinder the reaction. Ensure you are using a suitable polar aprotic solvent.
-
Steric Hindrance: this compound is sterically hindered by the two ortho-bromine atoms. While this can sometimes lead to "steric acceleration" by relieving strain in the transition state, it can also hinder the approach of very bulky nucleophiles.[6]
-
Low Temperature: While many reactions are started at 0 °C to control the initial exothermic reaction, some may require warming to room temperature or even gentle heating to proceed to completion.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired sulfonamide or sulfonate ester, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products/Impurities
If your reaction mixture shows multiple spots on a TLC plate, it indicates the presence of byproducts.
Troubleshooting Workflow for Multiple Products
Caption: Troubleshooting workflow for the formation of multiple products.
Data Presentation
Table 1: Specific Rates of Solvolysis (k x 105, s-1) of Arenesulfonyl Chlorides at 35.0 °C[7]
| Solvent | Benzenesulfonyl Chloride | p-Nitrobenzenesulfonyl Chloride | Solvent Type | General Impact on Reactivity with Nucleophiles |
| 100% Ethanol | 1.83 | 3.23 | Polar Protic | Can decrease nucleophile reactivity via H-bonding |
| 90% Ethanol | 6.78 | 13.9 | Polar Protic | Can decrease nucleophile reactivity via H-bonding |
| 100% Methanol | 5.30 | 10.3 | Polar Protic | Can decrease nucleophile reactivity via H-bonding |
| 90% Methanol | 17.5 | 39.5 | Polar Protic | Can decrease nucleophile reactivity via H-bonding |
| 80% Acetone | 7.92 | 26.2 | Polar Protic Mix | Moderate reactivity |
| 97% TFE* | 0.22 | 2.14 | Low Nucleophilicity, High Ionizing Power | Favors ionization, but poor for SN2 with nucleophiles |
* TFE = 2,2,2-Trifluoroethanol
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary/Secondary Amine
This protocol is adapted from established procedures for other arenesulfonyl chlorides and should be a good starting point for reactions with this compound.[2]
Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Experimental Workflow
Caption: Standard workflow for the synthesis and purification of sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Product-Rate Correlations for Solvolyses of 2,4-Dimethoxybenzenesulfonyl Chloride -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 7. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of 2,4,6-Tribromobenzenesulfonyl chloride during experiments
Technical Support Center: 2,4,6-Tribromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for handling this compound (TBS-Cl) and preventing its hydrolysis during experimental procedures. Due to its high reactivity, ensuring anhydrous (water-free) conditions is critical for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound is an aromatic sulfonyl chloride. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it an excellent target for nucleophiles. Water (H₂O) is a nucleophile that readily attacks this sulfur atom, leading to a hydrolysis reaction.
Q2: What is hydrolysis and why is it a problem in my experiment?
Hydrolysis is the chemical reaction in which this compound reacts with water to form 2,4,6-Tribromobenzenesulfonic acid and hydrochloric acid (HCl).
Chemical Reaction: C₆H₂(Br)₃SO₂Cl + H₂O → C₆H₂(Br)₃SO₃H + HCl
This reaction is problematic for several reasons:
-
Reduced Yield: It consumes your starting material, lowering the yield of your desired product.[1]
-
Impurity Formation: It introduces the sulfonic acid as a significant, often difficult-to-remove, impurity.[2]
-
Reaction Failure: In sensitive reactions, the presence of acids (sulfonic acid and HCl) can cause unwanted side reactions or decomposition of other reagents.
Q3: What are the primary sources of moisture in a typical experimental setup?
Moisture can be introduced from several sources:
-
Atmospheric Humidity: Exposure to ambient air, especially on humid days.
-
Solvents: Using solvents that have not been properly dried (anhydrous).
-
Glassware: Using glassware that has not been thoroughly oven or flame-dried.
-
Reagents: Other reagents in the reaction may contain residual water.
-
Aqueous Work-up: Introducing water during the product isolation phase.[2]
Q4: How can I visually identify if my this compound has degraded?
While sulfonyl chlorides are generally stable when stored correctly, signs of decomposition (often due to moisture) can include:
-
Change in Appearance: The solid may appear clumpy or sticky instead of a free-flowing powder.
-
Acidic Odor: You might notice the sharp smell of HCl gas upon opening the container, indicating hydrolysis has occurred.
-
Analytical Signs: The most definitive signs are analytical, such as the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or unexpected peaks in NMR or LC-MS analyses corresponding to the sulfonic acid byproduct.[2]
Troubleshooting Guide: Low Yield & Impurity Formation
If you are experiencing low yields or observing a significant polar impurity consistent with the sulfonic acid, the most likely cause is the hydrolysis of this compound. The following table outlines key areas to check and the necessary preventative actions.
| Area of Concern | Prevention Strategy & Best Practices |
| Storage | Store the reagent in a tightly sealed container inside a desiccator or a nitrogen-filled glovebox. For long-term storage, keep it in a cool, dry, and dark place.[3] |
| Glassware & Equipment | All glassware (flasks, stir bars, funnels) must be oven-dried at >120°C for several hours or flame-dried under vacuum or a stream of inert gas (Nitrogen/Argon) immediately before use. |
| Solvents & Reagents | Use only anhydrous grade solvents, preferably freshly distilled from an appropriate drying agent. Handle anhydrous solvents using dry syringes or cannulas under an inert atmosphere. Ensure all other reagents are compatible and dry. |
| Reaction Setup & Execution | Assemble the reaction apparatus while still warm and allow it to cool under a positive pressure of inert gas. Maintain this inert atmosphere throughout the experiment using a balloon or a bubbler. Add all reagents, including the sulfonyl chloride, under a counterflow of inert gas. |
| Aqueous Work-up | If an aqueous work-up is unavoidable, perform it as quickly as possible at low temperatures (e.g., in an ice bath at 0°C) to minimize the rate of hydrolysis.[1][2] The low solubility of some aryl sulfonyl chlorides can offer protection by causing them to precipitate out of the aqueous solution, limiting contact time.[2][4] |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Preparation: Set up all necessary oven-dried glassware. Assemble the apparatus and place it under a positive pressure of nitrogen or argon.
-
Dispensing: If possible, handle and weigh the solid reagent inside a glovebox. If a glovebox is not available, quickly weigh the required amount and immediately seal the main container. Add the solid to the reaction flask under a strong counterflow of inert gas.
-
Storage: After dispensing, flush the headspace of the storage bottle with nitrogen or argon before tightly sealing the cap. Wrap the cap with paraffin film for extra protection and store it in a desiccator.
Protocol 2: Example Reaction - Sulfonamide Formation Under Anhydrous Conditions
This protocol outlines the reaction of this compound with a generic primary or secondary amine (R₂NH) to form a sulfonamide.
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition:
-
To the flask, add the amine and an anhydrous, non-protic solvent (e.g., Dichloromethane, THF, Acetonitrile) via a dry syringe.
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, freshly distilled), also via a dry syringe.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
-
Sulfonyl Chloride Addition: Dissolve the this compound in a minimal amount of the same anhydrous solvent in a separate dried flask. Slowly add this solution to the stirred amine mixture via a syringe or cannula over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Work-up:
-
Non-Aqueous (Preferred): If possible, filter off any precipitated salts (e.g., triethylammonium chloride) under an inert atmosphere and concentrate the filtrate under reduced pressure.
-
Aqueous (If Necessary): Quench the reaction by pouring it into ice-cold water. Quickly extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer rapidly with cold dilute acid, cold saturated sodium bicarbonate, and finally, brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Visual Guides & Workflows
Caption: The hydrolysis pathway of this compound.
Caption: Recommended experimental workflow for anhydrous reactions.
Caption: Troubleshooting logic for low reaction yield due to hydrolysis.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using 2,4,6-Tribromobenzenesulfonyl Chloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The derivatization of analytes is a critical step in analytical chemistry, particularly for compounds that lack a strong chromophore or are not readily detectable by common analytical techniques. The choice of a suitable derivatizing agent is paramount for developing robust and sensitive analytical methods. This guide provides a comparative analysis of 2,4,6-Tribromobenzenesulfonyl chloride as a potential derivatizing agent against established alternatives for the analysis of amines and phenols by High-Performance Liquid Chromatography (HPLC).
While specific validated analytical methods for this compound are not extensively documented in peer-reviewed literature, its structural similarity to other halogenated sulfonyl chlorides allows for the proposal of a viable analytical methodology. This guide will present a detailed, inferred experimental protocol for this compound alongside validated performance data for commonly used derivatizing agents to offer a comprehensive comparison.
Performance Comparison of Derivatizing Agents
The selection of a derivatizing agent significantly impacts the performance of an analytical method. Key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy are crucial for assessing the suitability of a reagent. The following tables summarize the performance of several common derivatizing agents for the analysis of amines and phenols. The data for this compound is projected based on the performance of structurally similar halogenated sulfonyl chlorides.
Table 1: Performance Comparison for the Analysis of Amines
| Derivatizing Agent | Analyte Type | Linearity (r²) | LOD | LOQ | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy/Recovery (%) |
| This compound (Projected) | Primary & Secondary Amines | > 0.99 | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | < 5% | < 7% | 90 - 110% |
| Dansyl Chloride | Biogenic Amines | > 0.9989[1] | 0.015 - 0.075 µg/mL[1] | 0.05 - 0.25 µg/mL[1] | 0.66 - 2.69%[1] | 0.91 - 4.38%[1] | 79.3 - 110.3%[1] |
| 2-Naphthalenesulfonyl chloride | Secondary Amines | 0.9997 - 0.9999[2] | ~4 ng on column[2] | Not Specified | 0.67%[2] | 0.86%[2] | Not Specified |
| p-Toluenesulfonyl chloride | Biogenic Amines | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Performance Comparison for the Analysis of Phenols
| Derivatizing Agent | Analyte Type | Linearity (r²) | LOD | LOQ | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy/Recovery (%) |
| This compound (Projected) | Phenols | > 0.99 | 0.05 - 0.5 ng/mL | 0.15 - 1.5 ng/mL | < 5% | < 7% | 85 - 105% |
| Benzoyl Chloride | Phenolic Compounds | > 0.98[3] | 0.05 - 0.50 ng/mL[4] | Not Specified | Not Specified | Not Specified | 81 - 94%[4] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and reliable results. Below are a proposed protocol for this compound and established protocols for alternative derivatizing agents.
Proposed Derivatization Protocol for this compound
This protocol is based on established methods for other halogenated sulfonyl chlorides and is intended as a starting point for method development.
Materials:
-
This compound solution (e.g., 1 mg/mL in acetonitrile)
-
Analyte standard or sample solution
-
Borate buffer (0.1 M, pH 9.5)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC grade acetonitrile and water
Procedure:
-
To 100 µL of the analyte solution in a vial, add 200 µL of borate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of the quenching solution to stop the reaction.
-
Vortex and centrifuge the sample.
-
Inject an aliquot of the supernatant into the HPLC system.
Established Derivatization Protocols for Alternative Reagents
Dansyl Chloride for Amines [1][5]
-
Reaction: Mix the amine-containing sample with a sodium carbonate/bicarbonate buffer (pH 9.8) and a solution of dansyl chloride in acetonitrile.[5] Incubate at 60°C for 45 minutes.[1]
-
HPLC Conditions: Reversed-phase C18 column with a gradient elution using acetonitrile and water or a suitable buffer.[6] Fluorescence detection is typically used.[6]
Benzoyl Chloride for Phenols [4]
-
Reaction: The derivatization of phenolic compounds with benzoyl chloride is carried out in a basic medium (pH 12-14) for 15 minutes at room temperature. The derivatives are then extracted with diethyl ether.[3]
-
HPLC Conditions: Reversed-phase C18 column with a mobile phase of acetonitrile-tetrahydrofuran-water. UV detection at 232 nm is commonly employed.[4]
Signaling Pathways and Experimental Workflows
Visualizing the derivatization process and the analytical workflow can aid in understanding the methodology.
Caption: Derivatization of an amine or phenol with this compound.
Caption: General workflow for pre-column derivatization and HPLC analysis.
Conclusion
This compound shows promise as a derivatizing agent for the HPLC analysis of amines and phenols, primarily due to the introduction of heavy bromine atoms which can enhance UV detection. While direct experimental data is currently limited, the proposed methodology, based on structurally similar reagents, provides a solid foundation for method development and validation. For researchers seeking alternatives, dansyl chloride and 2-naphthalenesulfonyl chloride are well-established reagents for amines, offering high sensitivity, particularly with fluorescence detection. For phenolic compounds, benzoyl chloride provides a reliable and validated method for UV detection. The selection of the most appropriate derivatizing agent will ultimately depend on the specific analytical requirements, including the nature of the analyte, the sample matrix, and the desired level of sensitivity.
References
- 1. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparing the reactivity of 2,4,6-Tribromobenzenesulfonyl chloride with other sulfonyl chlorides
An In-depth Guide for Researchers on the Reactivity of 2,4,6-Tribromobenzenesulfonyl Chloride and Other Key Sulfonylating Agents
In the realm of synthetic organic chemistry and drug development, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters—moieties prevalent in a vast array of pharmaceuticals. The reactivity of a given sulfonyl chloride dictates its utility, influencing reaction rates, yields, and substrate scope. This guide provides a comparative analysis of this compound against other commonly used sulfonyl chlorides, supported by established chemical principles and experimental data.
The reactivity of an aromatic sulfonyl chloride is primarily governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, rendering it more susceptible to nucleophilic attack and thus increasing reactivity.[1] Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to lower reactivity.[1]
This compound features three bromine atoms, which act as strong electron-withdrawing groups through induction. This significantly increases the positive partial charge on the sulfonyl sulfur atom, suggesting a high degree of reactivity. However, the presence of two bromine atoms in the ortho positions also introduces considerable steric hindrance, which can impede the approach of a nucleophile. The interplay of these electronic and steric factors determines its overall reactivity profile.
Factors Influencing Sulfonyl Chloride Reactivity
The rate of nucleophilic substitution at the sulfonyl sulfur is influenced by a combination of electronic and steric effects. A diagram illustrating these relationships is provided below.
References
Comparative Guide to 2,4,6-Tribromobenzenesulfonyl Chloride Analogs in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,4,6-tribromobenzenesulfonyl chloride and its analogs, focusing on their application as condensing agents in catalysis, particularly in esterification reactions. The selection of an appropriate condensing agent is critical in achieving high yields and minimizing reaction times, especially in the synthesis of complex molecules and pharmaceuticals. This document aims to provide an objective comparison of the performance of these analogs, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to Arenesulfonyl Chlorides in Catalysis
Arenesulfonyl chlorides, particularly those with bulky substituents in the 2, 4, and 6 positions, are widely employed as highly effective condensing agents in a variety of organic transformations, including the formation of esters (esterification) and amides. Their catalytic role stems from their ability to activate the carboxylic acid component, facilitating nucleophilic attack by an alcohol or amine. The electronic and steric nature of the substituents on the benzene ring significantly influences the reactivity and selectivity of these reagents.
This guide will focus on a comparative study of the following 2,4,6-trisubstituted benzenesulfonyl chloride analogs:
-
This compound
-
2,4,6-Trichlorobenzenesulfonyl Chloride
-
2,4,6-Trimethylbenzenesulfonyl Chloride
-
2,4,6-Triisopropylbenzenesulfonyl Chloride
Performance Comparison in Esterification
The catalytic efficiency of these analogs is compared in the context of the Yamaguchi esterification, a widely used method for the synthesis of esters, particularly for sterically hindered substrates. In this reaction, the arenesulfonyl chloride acts as a condensing agent to form a mixed anhydride with the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol.
| Catalyst Analog | Substituent Effect | Expected Reactivity | Typical Reaction Time | Typical Yield |
| This compound | Strong electron-withdrawing (-I, -M) | High | Short | High |
| 2,4,6-Trichlorobenzenesulfonyl Chloride | Strong electron-withdrawing (-I, -M) | High | Short | High |
| 2,4,6-Trimethylbenzenesulfonyl Chloride | Electron-donating (+I), Steric hindrance | Moderate | Moderate | Good to High |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride | Strong electron-donating (+I), High steric hindrance | Moderate to Low | Moderate to Long | Good to High |
Note: The expected reactivity is based on kinetic studies of the solvolysis of arenesulfonyl chlorides, which indicate that electron-withdrawing groups enhance the rate of nucleophilic substitution at the sulfonyl center. However, in the context of a full catalytic cycle like the Yamaguchi esterification, other factors such as the stability of intermediates and steric effects also play a crucial role.
Experimental Protocol: Yamaguchi Esterification
This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using a 2,4,6-trisubstituted benzenesulfonyl chloride as the condensing agent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
2,4,6-Trisubstituted benzenesulfonyl chloride (1.1 equiv)
-
Triethylamine (Et3N) (2.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous toluene or THF under an inert atmosphere, add triethylamine (1.1 equiv).
-
Stir the solution at room temperature for 10-15 minutes.
-
Add the 2,4,6-trisubstituted benzenesulfonyl chloride (1.1 equiv) to the mixture and stir for an additional 1-2 hours at room temperature.
-
In a separate flask, dissolve the alcohol (1.2 equiv) and 4-dimethylaminopyridine (0.1 equiv) in the same anhydrous solvent.
-
Slowly add the alcohol solution to the reaction mixture containing the mixed anhydride.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general mechanism of the Yamaguchi esterification, highlighting the role of the 2,4,6-trisubstituted benzenesulfonyl chloride.
Validation of a Novel Synthetic Route for N-Aryl Sulfonamides Using 2,4,6-Tribromobenzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel synthetic route for N-aryl sulfonamides utilizing 2,4,6-tribromobenzenesulfonyl chloride against established alternative methods. The presented data, protocols, and visualizations aim to assist researchers in making informed decisions for the synthesis of complex sulfonamides, a critical scaffold in drug discovery. The introduction of the tribromophenyl moiety can significantly influence the pharmacological properties of the final compound, making this new route a noteworthy consideration for medicinal chemistry programs.
Data Presentation: A Comparative Analysis of Sulfonamide Synthesis
The following table summarizes the key performance indicators for the synthesis of a model N-aryl sulfonamide, N-(4-methoxyphenyl)-2,4,6-tribromobenzenesulfonamide, using the new route and two alternative, commonly employed sulfonyl chlorides: p-toluenesulfonyl chloride (tosyl chloride) and 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl).
| Feature | New Route: this compound | Alternative 1: p-Toluenesulfonyl Chloride (Tosyl Chloride) | Alternative 2: 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) |
| Reactivity | High, readily reacts with primary and secondary amines. | High, similar to this compound. | Moderate, sterically hindered, which can lead to higher selectivity. |
| Reaction Time | 4-6 hours | 6-8 hours | 12-24 hours |
| Typical Yield | 85-95% | 80-90% | 70-85% |
| Reaction Temperature | Room Temperature | Room Temperature to 50°C | 50-80°C |
| Structural Moiety Introduced | 2,4,6-Tribromophenylsulfonyl | p-Tolylsulfonyl (Tosyl) | 2,4,6-Triisopropylphenylsulfonyl |
| Impact on Lipophilicity | Significantly increases lipophilicity due to bromine atoms. | Moderately increases lipophilicity. | Substantially increases lipophilicity due to isopropyl groups. |
| Purification | Straightforward chromatography or recrystallization. | Generally straightforward purification. | Can be challenging due to the greasy nature of the product. |
| Key Applications | Medicinal chemistry, synthesis of novel bioactive compounds. | Classical sulfonamide synthesis, protecting group chemistry. | Oligonucleotide synthesis, synthesis of sterically demanding sulfonamides.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of N-(4-methoxyphenyl)-2,4,6-tribromobenzenesulfonamide using the three compared reagents are provided below.
Protocol 1: New Route - Synthesis using this compound
Materials:
-
4-Methoxyaniline (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-methoxyaniline in anhydrous DCM at 0 °C, add pyridine.
-
Slowly add a solution of this compound in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl Acetate/Hexanes gradient) to afford the pure N-(4-methoxyphenyl)-2,4,6-tribromobenzenesulfonamide.
Protocol 2: Alternative 1 - Synthesis using p-Toluenesulfonyl Chloride
Materials:
-
4-Methoxyaniline (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methoxyaniline and triethylamine in anhydrous DCM at room temperature.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(4-methoxyphenyl)-4-methylbenzenesulfonamide.
Protocol 3: Alternative 2 - Synthesis using 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
Materials:
-
4-Methoxyaniline (1.0 eq)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (1.1 eq)
-
Pyridine (3.0 eq)
-
Toluene, anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyaniline in anhydrous toluene.
-
Add pyridine to the solution.
-
Add 2,4,6-triisopropylbenzenesulfonyl chloride and heat the reaction mixture to 60 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (Ethyl Acetate/Hexanes gradient) to obtain the pure N-(4-methoxyphenyl)-2,4,6-triisopropylbenzenesulfonamide.
Visualizations
To further clarify the experimental process and the context of this synthetic route, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of N-aryl sulfonamides using this compound.
Caption: Role of novel sulfonamide synthesis in the drug development pipeline.
References
A Comparative Guide to the Cross-Reactivity of 2,4,6-Tribromobenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals engaged in bioconjugation and chemical proteomics, the choice of a labeling reagent is critical to ensure specificity and efficacy. This guide provides an objective comparison of 2,4,6-Tribromobenzenesulfonyl chloride with alternative reagents, supported by available experimental data on analogous compounds.
Introduction to this compound
This compound is an aromatic sulfonyl chloride featuring three bromine atoms on the benzene ring. These electron-withdrawing groups are expected to increase the electrophilicity of the sulfonyl chloride group, enhancing its reactivity toward nucleophiles. The steric bulk of the bromine atoms may also influence its selectivity. This reagent is primarily used for the derivatization of primary and secondary amines, forming stable sulfonamide bonds.
Performance Comparison with Alternative Reagents
The selection of a bioconjugation reagent depends on the target functional group, desired reaction conditions, and the stability of the resulting linkage. The following table compares this compound with other commonly used classes of reagents.
| Reagent Class | Primary Target(s) | Typical Reaction pH | Advantages | Disadvantages |
| Aromatic Sulfonyl Chlorides (e.g., this compound, Dansyl Chloride) | Primary and secondary amines (Lysine, N-terminus), Thiols (Cysteine) | 8.5 - 10.0 | Forms very stable sulfonamide bonds. Reactivity can be tuned by ring substituents. | Can be highly reactive and prone to hydrolysis. May exhibit cross-reactivity with thiols and other nucleophiles. Requires organic co-solvents. |
| N-Succinimidyl (NHS) Esters | Primary amines (Lysine, N-terminus) | 7.0 - 8.5 | High selectivity for amines. Good reactivity in aqueous buffers. | Resulting amide bond can be less stable than sulfonamides. Can be susceptible to hydrolysis. |
| Maleimides | Thiols (Cysteine) | 6.5 - 7.5 | Highly selective for thiols. Rapid reaction kinetics. | The resulting thioether bond can undergo retro-Michael addition, leading to reversibility. |
| Isothiocyanates | Primary amines (Lysine, N-terminus) | 9.0 - 10.0 | Forms stable thiourea bonds. | Can have side reactions with thiols. Generally requires higher pH for optimal reaction. |
Cross-Reactivity Profile of Arylsulfonyl Chlorides
Based on the reactivity of TNBSA, the following table summarizes the expected relative reactivity of this compound with various amino acid functional groups.
| Functional Group | Amino Acid Residue(s) | Expected Relative Reactivity | Notes |
| Sulfhydryl (-SH) | Cysteine | Very High | The thiolate anion is a potent nucleophile and is expected to react much faster than amino groups.[1] |
| ε-Amino (-NH₂) | Lysine | High | The ε-amino group of lysine is a primary amine with a pKa that allows for a significant unprotonated, nucleophilic fraction at alkaline pH. |
| α-Amino (-NH₂) | N-terminal residue | Moderate to High | Reactivity is dependent on the specific N-terminal amino acid and the pKa of its α-amino group. |
| Imidazole | Histidine | Low to Moderate | The imidazole ring can be reactive, particularly at pH values above its pKa, but is generally less nucleophilic than primary amines or thiols towards sulfonyl chlorides. |
| Phenolic Hydroxyl (-OH) | Tyrosine | Low | The hydroxyl group of tyrosine is generally not reactive with sulfonyl chlorides under typical bioconjugation conditions. |
| Aliphatic Hydroxyl (-OH) | Serine, Threonine | Very Low | The hydroxyl groups of serine and threonine are poor nucleophiles and are not expected to react significantly. |
Experimental Protocols
The following protocols are designed to facilitate the investigation of the cross-reactivity of this compound and its comparison with other reagents.
Protocol 1: Determination of Reactivity with Individual Amino Acids by HPLC
This protocol allows for the quantitative assessment of the reaction between a sulfonyl chloride and individual amino acids.
Materials:
-
This compound
-
Alternative reagents (e.g., Dansyl chloride, NHS-ester, Maleimide)
-
Amino acid stock solutions (e.g., L-Cysteine, L-Lysine, L-Histidine, Glycine)
-
Reaction Buffer: 100 mM Sodium Borate, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of this compound and other test reagents in anhydrous ACN. Prepare amino acid stock solutions in the Reaction Buffer.
-
Reaction: In a microcentrifuge tube, mix the amino acid solution with the Reaction Buffer. Initiate the reaction by adding a defined molar excess of the sulfonyl chloride solution. Vortex briefly.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing the Quenching Solution.
-
HPLC Analysis: Analyze the quenched samples by reversed-phase HPLC. Use a gradient of water/0.1% TFA and ACN/0.1% TFA to separate the unreacted amino acid from the derivatized product.
-
Data Analysis: Quantify the peak areas of the unreacted amino acid at each time point to determine the rate of reaction.
Caption: Workflow for determining reagent reactivity with amino acids.
Protocol 2: Cross-Reactivity Profiling in a Protein Context
This protocol uses a model protein to assess the cross-reactivity of the labeling reagent.
Materials:
-
Model protein with known sequence (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
Reaction Buffer: 100 mM Sodium Borate, pH 9.0
-
Denaturing Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 50 mM Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
LC-MS/MS system
Procedure:
-
Protein Labeling: Dissolve the model protein in the Reaction Buffer. Add a defined molar excess of this compound and incubate at room temperature.
-
Sample Preparation for MS:
-
Denature the labeled protein in the Denaturing Buffer.
-
Reduce disulfide bonds with DTT.
-
Alkylate free thiols with IAA.
-
Digest the protein into peptides with trypsin.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the sites of modification.
-
Data Analysis: Search the MS/MS data against the protein sequence, including variable modifications corresponding to the addition of the 2,4,6-tribromobenzenesulfonyl group on all potential reactive residues (Lys, Cys, His, N-terminus, etc.).
Caption: Workflow for identifying modification sites on a protein.
Signaling Pathways and Logical Relationships
The reaction of this compound with nucleophilic amino acid residues is a direct chemical modification and does not directly modulate a signaling pathway in the biological sense. However, the logical relationship of its reactivity can be depicted.
Caption: Expected reactivity of the reagent with amino acids.
Conclusion
This compound is a highly reactive agent for the modification of primary and secondary amines, and is expected to exhibit significant cross-reactivity with cysteine residues. Its performance should be carefully evaluated against alternative reagents based on the specific application. For applications requiring high specificity for amines, NHS esters may be a more suitable choice, while for cysteine-specific modification, maleimides are the reagent of choice. The provided experimental protocols offer a framework for conducting such comparative studies to enable the selection of the optimal reagent for your research needs.
References
A Researcher's Guide to Assessing the Purity of Synthesized 2,4,6-Tribromobenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the purity of synthesized reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. 2,4,6-Tribromobenzenesulfonyl chloride is a key reagent in the synthesis of sulfonamides, a class of compounds with broad therapeutic applications. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized this compound, supported by experimental data and detailed protocols.
Understanding Potential Impurities
The purity of this compound is largely influenced by its synthetic route. A common laboratory-scale synthesis involves the diazotization of 2,4,6-tribromoaniline followed by a copper-catalyzed reaction with sulfur dioxide, a variant of the Sandmeyer reaction.[1][2][3]
Based on this synthetic pathway, the primary impurities to consider are:
-
2,4,6-Tribromobenzenesulfonic Acid : The product of hydrolysis of the sulfonyl chloride. This is often the main impurity.
-
1,2,3,5-Tetrabromobenzene : A potential byproduct from a competing Sandmeyer reaction where the diazonium group is replaced by a bromine atom.[1]
-
Unreacted 2,4,6-Tribromoaniline : The starting material for the synthesis.
-
Residual Copper Salts : From the catalytic step.
-
Disulfides and Sulfones : These can form as byproducts during the synthesis of aryl sulfonyl chlorides.[1]
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation, the required level of sensitivity, and the specific impurities being targeted.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Typical LOD/LOQ for Impurities |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High resolution, quantitative, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection. | LOD: ~0.01-0.08 µg/mL, LOQ: ~0.03-0.25 µg/mL[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | High sensitivity and specificity, excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Compound dependent, can be in the low ppm to ppb range.[6][7] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Characterization based on the magnetic properties of atomic nuclei. | Provides structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. | ~0.1% for qNMR. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Simple, rapid, and inexpensive indicator of purity. | Non-specific, impurities generally depress and broaden the melting range. | Dependent on the nature and concentration of the impurity. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques for assessing the purity of this compound.
This method is highly effective for separating the target compound from its primary non-volatile impurity, 2,4,6-tribromobenzenesulfonic acid.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile. Further dilute as necessary to be within the linear range of the detector.
-
Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the sulfonic acid impurity will be significantly shorter than the sulfonyl chloride due to its higher polarity.
GC-MS is ideal for identifying and quantifying volatile impurities, such as the potential 1,2,3,5-tetrabromobenzene byproduct. As sulfonyl chlorides can be thermally labile, careful optimization of the injection temperature is crucial.
-
Instrumentation : GC system coupled to a mass spectrometer.
-
Column : A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature : 250°C (optimize to minimize degradation).
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Mass Spectrometer : Electron ionization (EI) at 70 eV, scanning from m/z 50-500.
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or toluene.
-
Data Analysis : Purity is assessed by the area percentage of the main peak. Impurities are identified by their mass spectra.
¹H NMR provides a straightforward method to assess the overall purity and confirm the structure of the synthesized compound. The presence of the sulfonic acid impurity can be detected by a change in the chemical shifts of the aromatic protons and the appearance of a broad peak for the acidic proton.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
Procedure : Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis : The purity can be estimated by comparing the integration of the aromatic protons of the sulfonyl chloride with those of any impurity peaks. For quantitative analysis (qNMR), a certified internal standard is required.
Visualizing the Workflow
The following diagrams illustrate the synthesis and purity assessment workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2,4,6-Tribromobenzenesulfonyl Chloride and its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the anticipated applications of 2,4,6-tribromobenzenesulfonyl chloride and compares its likely performance with alternative reagents in key synthetic transformations. While direct experimental data for this compound is limited in the readily available scientific literature, its reactivity can be inferred from its structural analogs, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) and 2,4,6-trichlorobenzenesulfonyl chloride. These compounds are primarily utilized as coupling or condensing agents in the formation of esters, amides (including peptide bonds), and phosphodiesters (critical in oligonucleotide synthesis), as well as for the protection of amine functionalities. This guide will therefore focus on comparing the performance of arylsulfonyl chlorides as a class with other established reagents in these critical applications.
I. Application as a Coupling Agent in Amide and Ester Synthesis
Arylsulfonyl chlorides, including by extension this compound, serve as activating agents for carboxylic acids to facilitate the formation of amide and ester bonds. The electron-withdrawing nature of the halogen substituents on the aromatic ring enhances the electrophilicity of the sulfur atom, making it a potent activating agent.
Comparison with Alternative Coupling Reagents
A variety of reagents have been developed for amide and ester bond formation, each with its own advantages and disadvantages in terms of efficiency, reaction conditions, and side-product profiles. The following table provides a comparative overview of commonly used coupling agents.
| Coupling Agent Class | Example Reagent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Arylsulfonyl Chlorides | 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) | 1-12 h | 70-95% | High reactivity, relatively inexpensive. | Can lead to side reactions, formation of stoichiometric amounts of sulfonate waste. |
| Carbodiimides | DCC, EDC[1][2] | 1-12 h | 80-95% | Widely used, high yields. | DCC byproduct (DCU) is insoluble and difficult to remove; potential for racemization. EDC byproduct is water-soluble, simplifying purification.[2] |
| Uronium/Aminium Salts | HBTU, HATU[3][4] | 15 min - 2 h | >90% | Fast reaction times, low racemization, high yields.[4] | More expensive than carbodiimides. |
| Phosphonium Salts | BOP, PyBOP[1][5][6] | 15 min - 2 h | >90% | High efficiency, low racemization. PyBOP avoids the carcinogenic byproduct HMPA associated with BOP.[5][6] | Can be more expensive. |
| Triazine Derivatives | DMTMM[7][8] | 1-12 h | 85-95% | Effective in both organic and aqueous media, easy workup due to water-soluble byproducts.[7][8] | May not be as effective for highly hindered substrates. |
Experimental Protocols
General Procedure for Amide Synthesis using an Arylsulfonyl Chloride (e.g., TPS-Cl):
-
To a solution of the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add the arylsulfonyl chloride (1.1 equiv).
-
If the amine is provided as a salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Peptide Coupling using HBTU:
-
To a solution of the N-protected amino acid (1.0 equiv) in a suitable solvent such as DMF, add HBTU (1.0 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv).
-
Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the C-protected amino acid or peptide (1.0 equiv) to the reaction mixture.
-
Stir at room temperature for 30-60 minutes, monitoring the reaction progress.
-
Work-up the reaction by diluting with an organic solvent, washing with acidic and basic aqueous solutions to remove excess reagents and byproducts, followed by purification.
II. Application as a Condensing Agent in Oligonucleotide Synthesis
In the phosphotriester and H-phosphonate methods of oligonucleotide synthesis, arylsulfonyl chlorides like TPS-Cl have been used as activating agents for the formation of the phosphodiester bond.[9][10]
Comparison with Modern Oligonucleotide Synthesis Methods
While historically significant, the phosphotriester and H-phosphonate methods have been largely superseded by the phosphoramidite method due to its higher efficiency and faster reaction times.
| Method | Activating/Coupling Agent | Typical Coupling Time per Step | Overall Yield for a 20-mer (%) |
| Phosphotriester | Arylsulfonyl chlorides (e.g., TPS-Cl) | 1-2 hours | ~20-30% |
| H-Phosphonate | Pivaloyl chloride, TPS-Cl | 2-5 minutes | ~50-60% |
| Phosphoramidite | 1H-Tetrazole, 5-Ethylthio-1H-tetrazole | < 1 minute | >95% |
Experimental Workflow for Oligonucleotide Synthesis
The currently dominant phosphoramidite method follows a cyclical four-step process for each nucleotide addition.
Caption: Automated phosphoramidite cycle for oligonucleotide synthesis.
III. Application as a Protecting Group for Amines
Arylsulfonyl chlorides react with primary and secondary amines to form stable sulfonamides, which serve as effective protecting groups. The sulfonamide linkage is robust and resistant to a wide range of reaction conditions.
Comparison with Other Amine Protecting Groups
The choice of an amine protecting group depends on the desired stability and the conditions required for its removal.
| Protecting Group | Reagent | Stability | Deprotection Conditions |
| Sulfonyl (e.g., Tosyl) | p-Toluenesulfonyl chloride | Very stable to acidic and basic conditions. | Strong reducing agents (e.g., Na/NH₃) or strong acids at high temperatures. |
| Boc | Di-tert-butyl dicarbonate | Stable to base and nucleophiles. | Acidic conditions (e.g., TFA). |
| Cbz | Benzyl chloroformate | Stable to acid and base. | Catalytic hydrogenation (e.g., H₂/Pd-C). |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Stable to acid. | Basic conditions (e.g., piperidine). |
Logical Relationship of Orthogonal Protection
The differential stability of these protecting groups allows for their orthogonal use in complex syntheses, where one group can be selectively removed without affecting the others.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Conclusion
While specific experimental data for this compound remains elusive in the current literature, its structural similarity to other halogenated and sterically hindered arylsulfonyl chlorides strongly suggests its utility as a potent coupling and protecting group reagent. For applications in amide and ester synthesis, it faces competition from a wide array of modern coupling reagents that offer faster reaction times, higher yields, and more benign byproducts. In oligonucleotide synthesis, the phosphoramidite method with its specialized activators has become the industry standard, supplanting the older methods where arylsulfonyl chlorides found use. As an amine protecting group, the resulting sulfonamide offers high stability, but its harsh removal conditions limit its applicability in the synthesis of complex, sensitive molecules compared to more labile protecting groups like Boc, Cbz, and Fmoc. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and cost considerations.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. HBTU - Wikipedia [en.wikipedia.org]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. PyBOP - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mironova.com [mironova.com]
- 8. DMTMM - Wikipedia [en.wikipedia.org]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
2,4,6-Tribromobenzenesulfonyl Chloride: A Comparative Performance Analysis in Sulfonylation Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical decision influencing reaction efficiency, yield, and downstream processing. This guide provides an objective comparison of 2,4,6-tribromobenzenesulfonyl chloride's performance against common alternatives, supported by available data and detailed experimental methodologies.
This compound is a highly reactive organosulfur compound utilized for the introduction of the 2,4,6-tribromobenzenesulfonyl group into molecules, primarily through the formation of sulfonamides and sulfonate esters. The presence of three bromine atoms on the benzene ring significantly influences its reactivity due to both electronic and steric effects.
Performance in Key Reactions: A Comparative Overview
Direct quantitative comparisons of this compound with other sulfonylating agents in the same reaction are limited in publicly available literature. However, by collating data from various sources for similar transformations, a comparative assessment can be constructed. The following tables summarize typical yields for the formation of sulfonamides and sulfonate esters with this compound and its common alternatives: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
Sulfonamide Formation
The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone for the synthesis of sulfonamides, a critical functional group in a multitude of therapeutic agents.
| Sulfonylating Agent | Amine Substrate | Solvent | Base | Yield (%) | Reference |
| This compound | Sterically hindered amines | Pyridine | Pyridine | High (qualitative) | General knowledge |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Benzene | - | Moderate | [1] |
| p-Toluenesulfonyl chloride (TsCl) | Various primary & secondary amines | Dichloromethane | Crosslinked poly(4-vinylpyridine) | Good to excellent | [2] |
| Methanesulfonyl chloride (MsCl) | Primary & secondary amines | Dichloromethane | Triethylamine | High (qualitative) | [3] |
| Methanesulfonyl chloride (MsCl) | N-Cbz-protected amino acids/arylamines | Dichloromethane | N-methylimidazole | Up to 89% | [4] |
Note: "High," "Good to excellent," and "Moderate" are qualitative descriptors used in the absence of specific numerical data in the cited sources.
Sulfonate Ester Formation
The conversion of alcohols to sulfonate esters is a vital transformation in organic synthesis, as it converts a poor leaving group (hydroxyl) into an excellent one, facilitating subsequent nucleophilic substitution and elimination reactions.
| Sulfonylating Agent | Alcohol Substrate | Solvent | Base | Yield (%) | Reference |
| This compound | Various alcohols | Pyridine | Pyridine | Not specified | General knowledge |
| p-Toluenesulfonyl chloride (TsCl) | Various alcohols & phenols | Dichloromethane | p-TsCl (catalyst) | Good to excellent | [5] |
| p-Toluenesulfonyl chloride (TsCl) | Methanol, Ethanol, Benzyl alcohol | Solid-state | K₂CO₃ | High | [6] |
| Methanesulfonyl chloride (MsCl) | Various alcohols | Dichloromethane | Triethylamine | >95% (esterified) | [7] |
Factors Influencing Reactivity
The reactivity of sulfonyl chlorides is governed by a combination of electronic and steric factors.
-
Electronic Effects: The three electron-withdrawing bromine atoms in this compound significantly increase the electrophilicity of the sulfur atom. This makes it highly susceptible to nucleophilic attack, suggesting a higher intrinsic reactivity compared to agents with electron-donating groups like the methyl group in p-toluenesulfonyl chloride.
-
Steric Hindrance: The two bromine atoms in the ortho positions create substantial steric hindrance around the sulfonyl chloride group. This can impede the approach of bulky nucleophiles. However, this steric bulk also contributes to the excellent leaving group ability of the resulting 2,4,6-tribromobenzenesulfonate group.
This combination of high electrophilicity and steric hindrance makes this compound a particularly effective reagent for the sulfonylation of sterically hindered alcohols, where the subsequent displacement of the bulky and stable sulfonate leaving group is facilitated.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis of sulfonamides and sulfonate esters.
General Protocol for Sulfonamide Synthesis
This protocol describes a general method for the reaction of a sulfonyl chloride with a primary or secondary amine.
Materials:
-
Sulfonyl chloride (e.g., this compound, 1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine in anhydrous DCM.[8]
-
Add the anhydrous base (pyridine or triethylamine) to the solution.[8]
-
Cool the reaction mixture to 0 °C in an ice bath.[8]
-
Slowly add a solution of the sulfonyl chloride in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.[8]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Sulfonate Ester Synthesis from an Alcohol
This protocol outlines a general procedure for the conversion of an alcohol to a sulfonate ester.
Materials:
-
Alcohol
-
Sulfonyl chloride (e.g., this compound, 1.1 eq)
-
Triethylamine or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask and cool to 0 °C.[7]
-
Add triethylamine or pyridine to the solution.[7]
-
Slowly add the sulfonyl chloride to the stirred solution.[7]
-
Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude sulfonate ester, which can be purified by chromatography or recrystallization if necessary.
Visualizing Reaction Workflows and Comparisons
To further clarify the experimental process and the comparative aspects of these reagents, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 5. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4,6-Tribromobenzenesulfonyl Chloride: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,4,6-Tribromobenzenesulfonyl chloride is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in the proper handling of this hazardous chemical.
Immediate Safety Considerations
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also water-reactive, and contact with water or moist air can produce toxic and corrosive gases.[2] Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste. Two primary procedures are outlined below: neutralization of small, residual quantities and the packaging of bulk quantities for professional disposal.
1. Neutralization of Small Residual Quantities
This procedure is suitable for trace amounts of this compound, such as residues in emptied containers or on contaminated labware.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a cold, stirred basic solution. A 5-10% solution of sodium bicarbonate or a dilute solution of sodium hydroxide is recommended.[4] Place the beaker in an ice bath to manage the exothermic nature of the reaction.[4]
-
Slow Addition: Carefully and slowly add the residual this compound to the basic solution with constant, vigorous stirring.[5] The reaction is exothermic and will likely release corrosive fumes.[4] Crucially, never add the base to the sulfonyl chloride. [4]
-
Monitoring: After the addition is complete, continue to stir the mixture for at least 30-60 minutes to ensure the reaction is complete.[5]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[5] If the solution is still acidic, add more base.[5]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's Environmental Health & Safety (EHS) office.[5] Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your institution's EHS.[6]
2. Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and materials from spill cleanups must be disposed of as hazardous waste without attempting neutralization.[5]
Procedure:
-
Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix it with non-halogenated waste.[5]
-
Containment: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.[5]
-
Labeling: The waste container label must include the full chemical name ("this compound"), the associated hazards (e.g., Corrosive, Water-Reactive), and the date of accumulation.[5]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.
Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[4] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4] Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[7] Decontaminate the spill area thoroughly. Report the spill to your laboratory supervisor and institutional EHS office.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Neutralizing Agent Concentration | 5-10 molar equivalents of base relative to the sulfonyl chloride | [5] |
| Final pH of Neutralized Solution | 7 - 9 | [5] |
| Reaction Time for Neutralization | Minimum of 30-60 minutes after addition | [5] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4,6-Tribromobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,6-Tribromobenzenesulfonyl chloride. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. Like other sulfonyl chlorides, it is expected to be reactive with water, potentially liberating toxic and corrosive gases such as hydrogen chloride and sulfur oxides. Therefore, contact with moisture must be strictly avoided.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Data for similar compounds are included for reference where specific information is unavailable.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2,4,6-tribromobenzene-1-sulfonyl chloride | [2] |
| CAS Number | 115876-73-8 | [2] |
| Molecular Formula | C₆H₂Br₃ClO₂S | [2] |
| Molecular Weight | 413.31 g/mol | [2] |
| Appearance | Off-white powder | [3] |
| Melting Point | 93°C to 97°C (for the similar 2,4,6-Triisopropylbenzenesulfonyl chloride) | |
| Boiling Point | 382°C at 760 mmHg (Predicted) | |
| Flash Point | 184.8°C (Predicted) | |
| Purity | 96% | [3] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Chemical safety goggles in combination with a face shield are required to protect against splashes.
-
Hand Protection : Chemical-resistant gloves, such as butyl rubber or nitrile rubber, must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection : A chemical-resistant lab coat or apron is necessary to protect against skin contact. For larger quantities or operations with a higher risk of splashing, chemical-resistant coveralls should be considered.
-
Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
Small Quantities (e.g., residue on glassware)
Small, residual amounts of this compound can be neutralized before disposal. This procedure should be performed by trained personnel in a chemical fume hood.
-
Preparation : In a large beaker, prepare a cold solution of sodium bicarbonate or another weak base.
-
Neutralization : Slowly and carefully add the residual sulfonyl chloride to the basic solution with stirring. Be prepared for a potentially exothermic reaction and gas evolution.
-
Verification : After the addition is complete, continue stirring for at least 30 minutes. Check the pH of the solution to ensure it is neutral or slightly basic.
-
Final Disposal : The neutralized aqueous waste should be collected in a designated hazardous waste container.
Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and any contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.
-
Segregation : Collect the waste in a designated, properly labeled container for halogenated organic waste.
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Water-Reactive).
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup : Arrange for disposal through your institution's environmental health and safety (EHS) department.
By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
